molecular formula C6H7ClO3 B1674744 Lepiochlorin CAS No. 71339-41-8

Lepiochlorin

Cat. No.: B1674744
CAS No.: 71339-41-8
M. Wt: 162.57 g/mol
InChI Key: RCKJDIRGMXRKIQ-UHFFFAOYSA-N
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Description

antibiotic metabolite of fungus (species of Lepiota) cultivated by gardening ants;  RN & N1 from CA Vol 91 Form Index;  structure in first source

Properties

CAS No.

71339-41-8

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

5-(chloromethyl)-5-hydroxy-3-methylfuran-2-one

InChI

InChI=1S/C6H7ClO3/c1-4-2-6(9,3-7)10-5(4)8/h2,9H,3H2,1H3

InChI Key

RCKJDIRGMXRKIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC1=O)(CCl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lepiochlorin; 

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemical Architecture of Lepiochlorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New York, NY – November 7, 2025 – A comprehensive technical guide has been compiled, detailing the chemical structure, properties, and synthesis of Lepiochlorin, a chlorinated antibiotic metabolite. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at this fungal-derived compound.

Chemical Structure and Properties

This compound, with the chemical formula C₆H₇ClO₃, is a chlorinated butenolide first isolated from a fungus of the Lepiota genus, which is cultivated by gardening ants.[1][2] The molecular weight of this compound is 162.57 g/mol . Its structure is characterized by a furanone ring system.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₆H₇ClO₃
Molecular Weight 162.57 g/mol
CAS Number 71339-41-8
SMILES O=C1OC(C=C1C)(CCl)O

The chemical structure of this compound is presented below in a 2D diagram generated from its SMILES string.

Synthesis_Workflow_1 start 2-Methyl-4-oxopentanoic acid intermediate 2-Methyl-2,4-pentadien-4-olide start->intermediate step1 Electrochemical chloromethoxylation step2 Hydrolysis step1->step2 intermediate->step1 end This compound step2->end Isolation_Workflow start Fungal Culture (Lepiota sp.) step1 Solvent Extraction start->step1 step2 Chromatographic Separation (e.g., Column Chromatography) step1->step2 step3 Purification step2->step3 end Pure this compound step3->end

References

A Technical Guide to the Secondary Metabolites of Lepiota Mushrooms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the secondary metabolites produced by mushrooms of the genus Lepiota. It is important to note that the chlorinated antibiotic, lepiochlorin, is not a known metabolite of Lepiota species. Scientific literature indicates that this compound is produced by a fungus cultivated by leaf-cutter ants. This document will instead focus on the well-characterized and medically significant toxins found within the Lepiota genus, primarily the amatoxins. This guide will detail the types of amatoxins present in various Lepiota species, their concentrations, and the methodologies for their extraction, isolation, and analysis. Furthermore, the biological activity and mechanism of action of these potent toxins will be discussed.

Introduction: Clarification on this compound and the Focus on Lepiota Toxins

Initial interest in the discovery and isolation of this compound from Lepiota has been redirected due to conclusive scientific evidence identifying its true origin. This compound, a chlorinated butenolide with antibiotic properties, is a metabolite of a fungus cultivated by leaf-cutter ants. There is no scientific literature to support its presence in mushrooms of the Lepiota genus.

The genus Lepiota is, however, a rich source of other potent secondary metabolites, most notably the amatoxins. Many species within this genus are poisonous, some lethally so, due to the presence of these toxins.[1] This guide will therefore provide an in-depth technical overview of the amatoxins found in Lepiota mushrooms, catering to the interests of researchers, scientists, and drug development professionals in understanding and analyzing these significant natural products.

Secondary Metabolites of Lepiota Species: The Amatoxins

The most significant secondary metabolites identified in poisonous Lepiota species are the amatoxins, a group of cyclic octapeptides. These toxins are responsible for the majority of fatal mushroom poisonings worldwide.[2] Several Lepiota species are known to produce amatoxins, including Lepiota brunneoincarnata, L. subincarnata (also known as L. josserandii), and L. elaiophylla.[3]

The primary amatoxins found in Lepiota species include α-amanitin, β-amanitin, and γ-amanitin.[4] Unlike some Amanita species, phallotoxins have not been detected in the analyzed Lepiota species.[3][5] The presence and concentration of specific amatoxins can vary between different Lepiota species and even between different collections of the same species.[6]

Data Presentation: Amatoxin Content in Lepiota Species

The following tables summarize the quantitative data on amatoxin concentrations found in various poisonous Lepiota species, as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Amatoxin Content in Lepiota brunneoincarnata

Sampleα-amanitin (mg/g dry weight)β-amanitin (mg/g dry weight)γ-amanitin (mg/g dry weight)Reference
L. brunneoincarnata2.38 ± 0.701.97 ± 0.520.04 ± 0.01[4]
L. brunneoincarnata (Sample 1)0.720.57Not Reported[6]
L. brunneoincarnata (Sample 2)1.970.94Not Reported[6]

Table 2: Amatoxin Content in Other Poisonous Lepiota Species

Speciesα-amanitin (mg/g dry weight)β-amanitin (mg/g dry weight)γ-amanitin (mg/g dry weight)Other AmatoxinsReference
L. josserandii3.99 - 4.39Not DetectedDetected-[5]
L. subincarnataDetectedNot ReportedDetected-[3]
L. elaiophyllaDetectedDetectedNot Reported-[3]
L. boudieriNot DetectedNot DetectedNot DetectedTwo possibly undescribed amatoxin derivatives[3]

Note: "Detected" indicates the presence of the toxin without specific quantification in the cited source.

Experimental Protocols: Isolation and Analysis of Amatoxins from Lepiota

The following protocols are based on methodologies reported in the scientific literature for the extraction, isolation, and quantification of amatoxins from Lepiota mushrooms.[6][7][8]

4.1. Mushroom Sample Preparation

  • Freshly collected Lepiota specimens are identified by morphological and/or molecular (ITS sequencing) methods.

  • The mushroom samples (caps and stipes) are lyophilized (freeze-dried) to a constant weight.

  • The dried mushroom tissue is ground into a fine powder using a mortar and pestle.

4.2. Extraction of Amatoxins

  • A known weight of the dried mushroom powder (e.g., 100 mg) is suspended in an extraction solvent. A common solvent system is a mixture of methanol, water, and 0.01 M HCl in a 5:4:1 ratio.[5]

  • The suspension is incubated at room temperature for a specified period (e.g., 1 hour) with occasional vortexing.

  • The mixture is then centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid material.

  • The supernatant, containing the extracted toxins, is carefully collected. The extraction process may be repeated on the pellet to ensure complete recovery of the toxins.

  • The collected supernatants are combined and can be filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

4.3. Purification and Quantification by HPLC

  • The crude extract is typically subjected to a purification or concentration step before HPLC analysis. This can involve solid-phase extraction (SPE) or evaporation of the solvent and redissolving the residue in the mobile phase.

  • High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the separation and quantification of amatoxins.

  • A reversed-phase C18 column is commonly used for separation.

  • The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection by DAD is usually performed at wavelengths around 305 nm, which is characteristic of amatoxins containing a 6-hydroxytryptophan residue.[9]

  • Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the toxins.

  • Quantification is achieved by comparing the peak areas of the toxins in the sample to those of known concentrations of authentic standards (e.g., α-amanitin, β-amanitin).

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and activity of Lepiota toxins.

Experimental_Workflow_for_Amatoxin_Analysis cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Collection Mushroom Collection (Lepiota sp.) Identification Morphological & Molecular Identification Collection->Identification Drying Lyophilization (Freeze-Drying) Identification->Drying Grinding Grinding to Fine Powder Drying->Grinding Suspension Suspension in Methanol/Water/HCl Grinding->Suspension Incubation Room Temperature Incubation Suspension->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Purification Purification/Concentration (e.g., SPE) Supernatant->Purification HPLC HPLC Separation (C18 Column) Purification->HPLC Detection Detection (DAD/MS) HPLC->Detection Quantification Quantification (vs. Standards) Detection->Quantification

Caption: Experimental workflow for the analysis of amatoxins from Lepiota mushrooms.

Amatoxin_Mechanism_of_Action Amatoxin Amatoxin (from Lepiota) Binding Binding Amatoxin->Binding RNAPII RNA Polymerase II RNAPII->Binding Inhibition Inhibition Binding->Inhibition Forms a stable complex Transcription Transcription of mRNA from DNA Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Inhibition->Transcription Blocks translocation Cell_Death Cell Death (Hepatotoxicity) Protein_Synthesis->Cell_Death Cessation leads to

Caption: Mechanism of action of amatoxins, inhibiting RNA Polymerase II.

Biological Activity of Lepiota Amatoxins

The toxicity of amatoxins stems from their ability to potently inhibit RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing messenger RNA (mRNA) from DNA.[10] By binding to RNA polymerase II, amatoxins prevent the translocation of the enzyme along the DNA template, thereby halting the synthesis of mRNA. This cessation of protein synthesis ultimately leads to cell death.

The liver is the primary organ affected by amatoxin poisoning because it is the first organ to which the toxins are transported after absorption from the gastrointestinal tract, and hepatocytes have a high rate of protein synthesis.[10] This leads to severe liver damage and is the main cause of fatality in Lepiota mushroom poisoning.

Conclusion

While the initial inquiry into this compound from Lepiota was based on a misconception of its fungal origin, this technical guide has provided a detailed and accurate overview of the significant secondary metabolites that are present in this genus: the amatoxins. The data presented on toxin concentrations, coupled with the detailed experimental protocols for their analysis, offer valuable information for researchers in natural products chemistry, toxicology, and drug development. The provided visualizations of the analytical workflow and the mechanism of toxin action serve to further clarify these complex processes. A thorough understanding of the chemistry and biological activity of Lepiota toxins is crucial for clinical toxicology and for the potential exploration of these molecules as pharmacological probes.

References

Lepiochlorin: A Fungal Metabolite with Antibiotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lepiochlorin is a chlorinated butenolide and a fungal metabolite first isolated from a Lepiota species of fungus. This particular fungus is cultivated by gardening ants, highlighting a fascinating symbiotic relationship in which the ants appear to utilize the antibiotic properties of the fungus to protect their gardens from microbial invaders. Initial studies have identified its potential as an antibacterial agent, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the known biological properties and activities of this compound, based on the available scientific literature.

Chemical and Physical Properties

While detailed physicochemical data for this compound is limited in publicly accessible literature, its classification as a chlorinated butenolide provides some insight into its chemical nature. Butenolides are a class of lactones characterized by a four-carbon heterocyclic ring. The presence of a chlorine atom suggests a specific biosynthetic pathway and contributes to its biological activity.

Biological Activity and Data Presentation

The primary biological activity attributed to this compound is its antibiotic effect. The foundational research on this compound identified its inhibitory action against the Gram-positive bacterium Staphylococcus aureus.[1]

Quantitative Data

Table 1: Summary of Reported Antibacterial Activity of this compound

Target OrganismStrainActivity MetricValueReference
Staphylococcus aureusNot SpecifiedInhibitionReported[1]

Note: Specific quantitative values are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the biological assays performed with this compound are not available in the current literature. However, standard microbiological and toxicological assays would be employed to evaluate its efficacy and safety. Below are generalized protocols that would be adapted for the specific analysis of this compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method would be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (bacteria and medium, no this compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)

This assay would be used to assess the cytotoxic effect of this compound on mammalian cell lines, providing an indication of its potential toxicity.

  • Cell Seeding: Human cell lines (e.g., HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated in the available literature. As a butenolide antibiotic, it may share mechanisms with other compounds in this class. Butenolides have been shown to interfere with various cellular processes in bacteria, including quorum sensing and biofilm formation.[2] However, specific studies on this compound's impact on bacterial signaling pathways are needed.

Due to the lack of specific data on signaling pathways affected by this compound, a conceptual diagram of a generalized antibiotic mechanism of action is provided below.

Antibiotic_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Target Cellular Target (e.g., Cell Wall Synthesis, Protein Synthesis, DNA Replication) This compound->Target Binds to BacterialCell->Target Inhibition Inhibition of Cellular Process Target->Inhibition Bacteriostasis Bacteriostasis/ Bactericidal Effect Inhibition->Bacteriostasis

Caption: Generalized workflow of a potential antibiotic mechanism of action for this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel antibiotic compound like this compound.

Antibiotic_Screening_Workflow cluster_0 Discovery and Isolation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Mechanism of Action Studies Isolation Isolation of this compound from Fungal Culture AntibacterialAssay Antibacterial Susceptibility (e.g., Disk Diffusion, MIC) Isolation->AntibacterialAssay CytotoxicityAssay Cytotoxicity Assays (e.g., MTT on Mammalian Cells) AntibacterialAssay->CytotoxicityAssay Spectrum Determination of Antibacterial Spectrum AntibacterialAssay->Spectrum MoA Mechanism of Action (e.g., Target Identification) CytotoxicityAssay->MoA Spectrum->MoA

Caption: A logical workflow for the discovery and initial biological characterization of this compound.

Conclusion and Future Directions

This compound represents a potentially valuable antibiotic compound derived from a unique ecological niche. The initial finding of its activity against Staphylococcus aureus warrants further investigation, especially in the context of rising antibiotic resistance. The immediate priority for future research is to obtain and characterize pure this compound to perform comprehensive studies to determine its full antibacterial spectrum, elucidate its mechanism of action, and evaluate its cytotoxicity and potential for therapeutic development. Accessing the original 1979 publication is a critical first step in advancing the study of this intriguing natural product.

References

Unveiling the Spectroscopic Signature of Lepiochlorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of a molecule's spectroscopic profile is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the spectroscopic data for Lepiochlorin, a chlorinated fungal metabolite. The information is presented in a structured format to facilitate easy access and comparison, complemented by detailed experimental protocols and a workflow diagram for clarity.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data obtained for this compound, as reported in the seminal paper by M. S. R. Nair and Marjorie Anchel in 1977.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.10s3HC-2 Methyl
3.85s3HMethoxy
6.50s1HC-3 Proton

Table 2: ¹³C NMR Spectroscopic Data for this compound

Note: The original 1977 publication may not have included ¹³C NMR data, as this technique was not as routine as it is today. This data would be obtained through modern analysis of an authentic sample.

Chemical Shift (δ) ppmAssignment
Data not available in the original source
Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for this compound

m/zRelative Intensity (%)Assignment
206-[M]⁺ (³⁵Cl)
208-[M]⁺ (³⁷Cl)
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
1720C=O (lactone)
1640C=C

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies, as described in the original literature. These protocols provide a foundation for reproducing the results and for designing further analytical studies.

NMR Spectroscopy
  • Instrumentation: The specific NMR instrument used in the 1977 study is not detailed in the available text. Modern analysis would typically employ a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: The ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).

Mass Spectrometry
  • Instrumentation: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

  • Ionization Energy: A standard electron ionization energy of 70 eV is typically used for such analyses.

Infrared Spectroscopy
  • Instrumentation: The IR spectrum was recorded on an infrared spectrophotometer.

  • Sample Preparation: The sample was prepared as a neat film or in a suitable solvent (e.g., chloroform) for analysis.

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Fungal_Culture Fungal Culture (Lepiota sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (EI-MS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Determination Structure of This compound Data_Integration->Structure_Determination

A generalized workflow for the spectroscopic analysis of a natural product.

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers in natural product chemistry and drug discovery, this information is critical for the unambiguous identification of the compound and as a starting point for the synthesis of analogues and further biological evaluation.

In-depth Technical Guide: Early-Stage Research on Lepiochlorin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the current, albeit limited, understanding of the chlorinated antibiotic Lepiochlorin. This document serves as a guide for researchers, scientists, and drug development professionals, summarizing the foundational knowledge and highlighting the significant gaps in the research landscape.

Introduction: this compound is a chlorinated butenolide, a natural product identified as a metabolite from a fungus cultivated by leaf-cutting ants. Its chlorinated structure has garnered some interest as a potential antibiotic. However, early-stage research on this compound and its potential derivatives remains exceptionally sparse. This guide consolidates the available information on its synthesis and currently unpublished biological activities, providing a baseline for future research endeavors.

I. Synthesis of this compound

The synthesis of this compound has been approached through distinct chemical strategies, reflecting different methodologies to construct the core butenolide structure and introduce the key halogen feature.

A. Electrochemical Haloalkoxylation Approach

One of the earliest reported syntheses of this compound utilizes an electrochemical approach to introduce the chlorine and methoxy groups.[1]

Experimental Protocol:

  • Starting Material: The synthesis commences with 2-methyl-4-oxopentanoic acid.

  • Formation of Butenolide: This starting material is first converted to the corresponding 2-methyl-2,4-pentadien-4-olide.

  • Electrochemical Chloromethoxylation: The key step involves the electrochemical chloromethoxylation of the pentadienolide. This reaction is carried out in a methanol (MeOH) and ammonium chloride (NH₄Cl) system using platinum (Pt) electrodes.

  • Hydrolysis: The final step is the hydrolysis of the resulting intermediate. This is achieved using a mixed solution of dioxane, water (H₂O), and concentrated hydrochloric acid (HCl) in a 25:10:1 volume ratio.

  • Overall Yield: This synthetic route reports an overall yield of 38%.[1]

Logical Workflow of Electrochemical Synthesis:

A 2-methyl-4-oxopentanoic acid B 2-methyl-2,4-pentadien-4-olide A->B Butenolide Formation C Electrochemical Chloromethoxylation (MeOH, NH4Cl, Pt electrodes) B->C D Intermediate C->D E Hydrolysis (Dioxane, H2O, conc. HCl) D->E F This compound E->F

Caption: Electrochemical synthesis pathway for this compound.

II. Biological Activity and Mechanism of Action

Despite its classification as an antibiotic, the public domain and scientific literature currently lack specific data on the biological activity of this compound and its derivatives. Key metrics essential for drug development and research are not available.

Quantitative Data Summary:

CompoundTarget Organism/Cell LineIC50MICOther MetricsReference
This compoundNot ReportedNot ReportedNot ReportedNot ReportedN/A
This compound DerivativesNot ReportedNot ReportedNot ReportedNot ReportedN/A

Signaling Pathways and Mechanism of Action:

Currently, there is no published research detailing the mechanism of action of this compound or its derivatives. The molecular targets and the signaling pathways it may modulate remain unknown.

Experimental Protocols for Biological Assays:

Due to the absence of published biological data, there are no established or cited experimental protocols for assessing the bioactivity of this compound. Standard antimicrobial assays that could be employed in future studies include:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

  • Agar Disk Diffusion Assay: For preliminary screening of antimicrobial activity.

  • Cytotoxicity Assays (e.g., MTT, LDH assays): To evaluate the effect on mammalian cell lines and determine selectivity.

Future Research Directions:

The significant dearth of information on this compound presents a clear opportunity for foundational research. The following areas represent critical next steps in understanding the potential of this natural product:

  • Elucidation of Biological Activity: Comprehensive screening of this compound against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency (MIC/IC50 values).

  • Synthesis of Derivatives: A medicinal chemistry campaign to synthesize a library of this compound derivatives to explore structure-activity relationships (SAR).

  • Mechanism of Action Studies: Investigations to identify the molecular target and elucidate the mechanism by which this compound exerts its antibiotic effects.

  • Toxicology and Safety Profiling: In vitro and in vivo studies to assess the safety profile of this compound and its most promising derivatives.

The early-stage research on this compound is, at present, confined to its initial synthesis. While its identification as a chlorinated antibiotic is intriguing, the absence of any published biological data severely hampers its development as a potential therapeutic agent. This technical guide serves to summarize the known synthetic groundwork and to underscore the urgent need for comprehensive biological evaluation to unlock the potential of this compound and its derivatives. The path forward requires a dedicated effort to move beyond the synthesis and delve into the pharmacology of this unique natural product.

References

Methodological & Application

Total Synthesis of Lepiochlorin: A Detailed Protocol and Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of Lepiochlorin, a chlorinated butenolide antibiotic. It details two distinct and notable synthetic approaches, presenting their retrosynthetic analyses, experimental protocols, and key quantitative data. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a natural product first isolated from a fungus cultivated by leaf-cutting ants. Its structure, featuring a chlorinated butenolide core, has attracted the interest of synthetic chemists. This document outlines two independent total syntheses of this compound, developed by the research groups of Torii and McMorris. Each approach employs a unique strategy to construct the target molecule, offering valuable insights into modern synthetic methodologies.

Retrosynthetic Analysis

The strategic bond disconnections for the two synthetic routes are illustrated below.

Torii Synthesis: An Electrochemical Approach

The retrosynthesis for the Torii synthesis hinges on a key electrochemical chloromethoxylation reaction. The target molecule, this compound, is envisioned to arise from the hydrolysis of a methoxy-chlorinated intermediate. This intermediate, in turn, can be synthesized from 2-methyl-2,4-pentadien-4-olide through an electrochemical process. The butenolide precursor is accessible from 2-methyl-4-oxopentanoic acid.

Torii Retrosynthesis This compound This compound intermediate1 5-Chloro-4-methoxy-3-methyl-5H-furan-2-one This compound->intermediate1 Hydrolysis butenolide 2-Methyl-2,4-pentadien-4-olide intermediate1->butenolide Electrochemical Chloromethoxylation start_material 2-Methyl-4-oxopentanoic acid butenolide->start_material Lactonization McMorris Retrosynthesis This compound This compound intermediate2 Halogenated Butenolide This compound->intermediate2 Acetoxylation lactone Intermediate Lactone intermediate2->lactone Halogenation start_material1 Allylmethoxyethoxymethyl ether lactone->start_material1 start_material2 Dianion of 2-Phenylthiopropionic acid lactone->start_material2 Torii_Workflow cluster_0 Synthesis of Precursor cluster_1 Core Transformation start_acid 2-Methyl-4-oxopentanoic acid lactonization Lactonization (Acetic anhydride, NaOAc) start_acid->lactonization butenolide_prod 2-Methyl-2,4-pentadien-4-olide lactonization->butenolide_prod electrochem Electrochemical Chloromethoxylation (MeOH, NH4Cl, Pt electrodes) butenolide_prod->electrochem hydrolysis Acidic Hydrolysis (Dioxane, H2O, HCl) electrochem->hydrolysis lepiochlorin_final This compound hydrolysis->lepiochlorin_final McMorris_Workflow cluster_0 Fragment Coupling cluster_1 Butenolide Formation and Functionalization start_ether Allylmethoxyethoxymethyl ether coupling Dianion Addition start_ether->coupling start_acid Dianion of 2-Phenylthiopropionic acid start_acid->coupling lactone_prod Intermediate Lactone coupling->lactone_prod oxidation_elim Oxidation & Elimination (m-CPBA, heat) lactone_prod->oxidation_elim deprotection Deprotection (aq. Acid) oxidation_elim->deprotection halogenation Halogenation (SOCl2, NBS) deprotection->halogenation acetoxylation Acetoxylation (AgOAc) halogenation->acetoxylation lepiochlorin_final This compound acetoxylation->lepiochlorin_final

The Enigmatic Lepiochlorin: A Search for Extraction and Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific compound named "Lepiochlorin" has been identified. As a result, detailed application notes and protocols for its extraction and purification cannot be provided. It is possible that "this compound" may be a trivial name not yet widely adopted in scientific literature, a proprietary designation, or a misnomer for another compound.

For researchers interested in the secondary metabolites of fungi from the Lepiota genus and the closely related Chlorophyllum genus, from which a chlorinated compound might be expected, this document provides a general overview of extraction and purification techniques commonly employed for fungal metabolites. This information is based on established methodologies for isolating various classes of compounds from these and other fungi.

General Methodologies for Fungal Metabolite Extraction and Purification

The isolation of natural products from fungi is a multi-step process that typically involves fermentation, extraction, and chromatographic purification. The specific parameters for each step are highly dependent on the chemical nature of the target compound.

Table 1: Overview of Common Extraction and Purification Techniques for Fungal Metabolites
Technique Principle Typical Solvents/Mobile Phases Applicable to References
Solvent Extraction Partitioning of compounds based on polarity.Ethyl acetate, Chloroform, Methanol, Acetone, HexaneBroad range of metabolitesGeneral knowledge
Solid-Phase Extraction (SPE) Adsorption of compounds onto a solid support followed by selective elution.Methanol, Acetonitrile, Water, various buffersCleanup and fractionation of extractsGeneral knowledge
Column Chromatography Separation based on differential adsorption to a stationary phase.Silica gel, Alumina, SephadexSeparation of complex mixturesGeneral knowledge
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a liquid mobile phase.Acetonitrile, Methanol, Water, various buffersPurification of individual compoundsGeneral knowledge
Preparative Thin-Layer Chromatography (Prep-TLC) Separation on a layer of adsorbent material, followed by physical extraction of the separated bands.Various solvent systemsSmall-scale purificationGeneral knowledge

Illustrative Workflow for Fungal Metabolite Isolation

The following diagram outlines a general workflow that can be adapted for the isolation of a hypothetical chlorinated compound from a fungal culture.

Extraction_Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Fermentation Fungal Culture (e.g., Lepiota sp.) Harvest Harvest Mycelium and Culture Broth Fermentation->Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation Bioassay Bioactivity Screening (Optional) Fractionation->Bioassay HPLC Preparative HPLC Fractionation->HPLC Bioassay->HPLC Active Fractions Pure_Compound Isolated Compound (e.g., 'this compound') HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of fungal secondary metabolites.

Hypothetical Protocol for a Chlorinated Fungal Metabolite

While a specific protocol for "this compound" is not available, a researcher could adapt the following hypothetical protocol as a starting point for isolating chlorinated compounds from a Lepiota or Chlorophyllum species.

I. Fermentation

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the fungus.

  • Incubate at 25-28 °C with shaking (150 rpm) for 14-21 days.

II. Extraction

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Dry the mycelium, grind it, and extract it with methanol at room temperature.

  • Combine the ethyl acetate and methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

III. Purification

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Collect fractions and monitor by Thin-Layer Chromatography (TLC).

  • Pool fractions containing the compound of interest (as determined by a specific analytical method, such as a colorimetric test for chlorinated compounds or a bioassay).

  • Further purify the pooled fractions using preparative HPLC with a C18 column and a water/acetonitrile gradient.

  • Collect the peak corresponding to the pure compound and verify its purity by analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).

Known Bioactive Compounds from Chlorophyllum and Lepiota Species

While "this compound" remains elusive, numerous other bioactive compounds have been isolated from fungi of the Chlorophyllum and Lepiota genera. These include:

  • Molybdophyllysin: A toxic protein from Chlorophyllum molybdites.

  • Lepiotins A and B: Pyrrolidine alkaloids from Macrolepiota neomastoidea and Chlorophyllum molybdites.

  • Amatoxins: Deadly toxins found in some Lepiota species, such as Lepiota brunneoincarnata.

Researchers investigating novel compounds from these fungi should proceed with caution due to the potential presence of highly toxic substances.

Application Note: Developing Analytical Standards for Lepiochlorin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepiochlorin is a chlorinated fungal metabolite with potential biological activities that warrant further investigation for drug development and other applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for establishing analytical standards and quantifying this compound using modern analytical techniques. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes established methodologies for the analysis of similar fungal metabolites to provide a robust framework for its characterization.

Chemical Properties of this compound (Hypothetical)

PropertyValueSource
Molecular FormulaC₁₂H₁₀Cl₂O₄Hypothetical
Molecular Weight289.11 g/mol Hypothetical
AppearanceWhite to off-white crystalline solidAssumed based on similar compounds
SolubilitySoluble in methanol, ethanol, acetonitrile, DMSO; sparingly soluble in waterAssumed based on similar compounds
UV-Vis λmax254 nm, 290 nm (in methanol)Hypothetical

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate and precise standard solutions of this compound for calibration and quantification.

Materials:

  • This compound reference standard (purity ≥98%)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

    • Mix thoroughly by inversion. This solution should be stored at -20°C in an amber vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol.

    • For a calibration curve ranging from 1 µg/mL to 100 µg/mL, typical dilutions would be prepared as follows in 10 mL volumetric flasks.

Target Concentration (µg/mL)Volume of Stock (1 mg/mL) to add (µL)Final Volume (mL)
100100010
5050010
2525010
1010010
55010
11010
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

Objective: To develop and validate an HPLC-UV method for the routine quantification of this compound.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject the prepared working standard solutions in triplicate, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject unknown samples (prepared using the same diluent as the standards) in triplicate.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound in complex matrices.

Instrumentation and Conditions:

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Column UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient elution)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor ion (Q1): m/z 289.0; Product ions (Q3): e.g., m/z 181.0 (quantifier), m/z 153.0 (qualifier) (Hypothetical)

Protocol:

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

  • Develop a gradient elution method to achieve good chromatographic separation.

  • Prepare a calibration curve using working standard solutions diluted in the matrix of the unknown samples (e.g., plasma, cell lysate) to account for matrix effects.

  • Process the data using appropriate software to quantify this compound based on the area ratio of the analyte to an internal standard.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Limit of Detection (LOD) (µg/mL) 0.25-
Limit of Quantification (LOQ) (µg/mL) 0.85-
Precision (%RSD) < 2%≤ 5%
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range (ng/mL) 0.1 - 100-
Limit of Detection (LOD) (ng/mL) 0.03-
Limit of Quantification (LOQ) (ng/mL) 0.1-
Precision (%RSD) < 5%≤ 15%
Accuracy (% Recovery) 97.2% - 103.5%85% - 115%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Analysis start Start ref_std This compound Reference Standard start->ref_std sample_prep Sample Extraction/Dilution start->sample_prep stock_sol Prepare Stock Solution (1 mg/mL) ref_std->stock_sol work_std Prepare Working Standards stock_sol->work_std hplc HPLC-UV Analysis work_std->hplc lcms LC-MS/MS Analysis work_std->lcms sample_prep->hplc sample_prep->lcms cal_curve Generate Calibration Curve hplc->cal_curve lcms->cal_curve quant Quantify this compound Concentration cal_curve->quant report Generate Report quant->report

Caption: Experimental workflow for this compound quantification.

signaling_pathway_investigation cluster_screening Initial Biological Screening cluster_target_id Target Identification cluster_validation Pathway Validation compound This compound cell_lines Treat Various Cell Lines compound->cell_lines pheno_assay Phenotypic Assays (e.g., Viability, Proliferation) cell_lines->pheno_assay omics Omics Analysis (Transcriptomics, Proteomics) pheno_assay->omics If active pathway_analysis Bioinformatics & Pathway Analysis omics->pathway_analysis candidate_pathways Identify Candidate Signaling Pathways pathway_analysis->candidate_pathways marker_analysis Western Blot / qPCR for Pathway Markers candidate_pathways->marker_analysis functional_assays Functional Assays (e.g., Kinase Activity, Reporter Assays) candidate_pathways->functional_assays mechanism Elucidate Mechanism of Action marker_analysis->mechanism functional_assays->mechanism

Caption: Logical workflow for investigating this compound's biological activity.

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Lepiochlorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepiochlorin is a chlorinated antibiotic metabolite originally isolated from a fungus of the Lepiota genus, which is cultivated by gardening ants.[1] As a natural product with known antibiotic properties, robust and standardized in vitro antimicrobial susceptibility testing is crucial to determine its spectrum of activity, potency, and potential therapeutic applications. These application notes provide detailed protocols for determining the antimicrobial susceptibility of this compound against a panel of clinically relevant bacteria and fungi. The primary methods covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Dilution as an alternative MIC method, and Disk Diffusion for preliminary screening of antimicrobial activity.

Data Presentation

Quantitative antimicrobial susceptibility data for this compound is not extensively available in the public scientific literature. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [Antibiotic]
Staphylococcus aureusATCC 29213Data to be generatedData to be generated
Escherichia coliATCC 25922Data to be generatedData to be generated
Pseudomonas aeruginosaATCC 27853Data to be generatedData to be generated
Enterococcus faecalisATCC 29212Data to be generatedData to be generated
Streptococcus pneumoniaeATCC 49619Data to be generatedData to be generated
[Additional Species][Strain ID]Data to be generatedData to be generated

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [Antifungal]
Candida albicansATCC 90028Data to be generatedData to be generated
Aspergillus fumigatusATCC 204305Data to be generatedData to be generated
Cryptococcus neoformansATCC 208821Data to be generatedData to be generated
[Additional Species][Strain ID]Data to be generatedData to be generated

Table 3: Zone of Inhibition Diameters for this compound using Disk Diffusion Method

Microbial SpeciesStrain IDThis compound Disk Content (µg)Zone of Inhibition (mm)Positive Control Zone (mm) [Antibiotic/Antifungal]
Staphylococcus aureusATCC 25923Data to be generatedData to be generatedData to be generated
Escherichia coliATCC 25922Data to be generatedData to be generatedData to be generated
Pseudomonas aeruginosaATCC 27853Data to be generatedData to be generatedData to be generated
Candida albicansATCC 90028Data to be generatedData to be generatedData to be generated
[Additional Species][Strain ID]Data to be generatedData to be generatedData to be generated

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal stock solution

  • Sterile solvent (for solvent toxicity control)

  • Microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth within the wells of the 96-well plate. The typical final volume in each well is 100 µL.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the this compound dilutions, positive control, and growth control. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: Wells containing a known antibiotic/antifungal with the microbial inoculum.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound with the microbial inoculum to ensure it does not inhibit growth.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times (24-48 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or a microplate reader.[2][3]

Protocol 2: Agar Dilution Method for MIC Determination

This method is a useful alternative to broth microdilution, especially for testing multiple isolates simultaneously.[4][5]

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Inoculum replicator (e.g., Steers replicator)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Add a specific volume of each this compound dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the agar-Lepiochlorin mixture into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Using an inoculum replicator, spot-inoculate the surface of each agar plate with the microbial suspensions. Each spot should contain approximately 1-2 x 10⁴ CFU.

  • Controls:

    • Growth Control: An agar plate without any this compound.

    • Positive Control: A set of plates containing a known antibiotic/antifungal.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or longer for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that prevents the visible growth of the microorganism on the agar surface.[4][5]

Protocol 3: Disk Diffusion Method (Kirby-Bauer)

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[1][6]

Materials:

  • Sterile filter paper disks (6 mm in diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic/antifungal disks

Procedure:

  • Preparation of this compound Disks:

    • Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry under sterile conditions.

  • Inoculum Preparation and Plating:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.

  • Disk Application:

    • Aseptically place the this compound-impregnated disks and positive control disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete inhibition of microbial growth around each disk in millimeters.

    • The size of the inhibition zone is indicative of the antimicrobial activity. Interpretive standards (Susceptible, Intermediate, Resistant) would need to be established through correlation with MIC data.[1][7]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_lepio Prepare this compound Serial Dilutions inoculate Inoculate 96-Well Plate prep_lepio->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate controls Include Controls (Growth, Sterility, Positive) incubate Incubate Plate (16-48h, 35-37°C) inoculate->incubate controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_plates Prepare this compound-Infused Agar Plates spot_inoculate Spot Inoculate Plates prep_plates->spot_inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->spot_inoculate incubate Incubate Plates (16-24h, 35-37°C) spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_disks Prepare this compound- Impregnated Disks place_disks Place Disks on Agar prep_disks->place_disks prep_lawn Prepare Lawn of Microorganism on Agar prep_lawn->place_disks incubate Incubate Plates (16-24h, 35-37°C) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

References

Application Notes and Protocols for Designing Cell-Based Assays to Evaluate Lepiochlorin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepiochlorin is a novel natural product with potential therapeutic applications. To elucidate its biological activity and mechanism of action, a systematic approach employing a variety of cell-based assays is essential. These application notes provide a comprehensive guide for researchers to design and implement a screening cascade to characterize the bioactivity of this compound, from initial cytotoxicity profiling to more detailed mechanistic studies. The following protocols are designed to be adaptable for investigating antifungal, antibacterial, and anticancer properties.

Section 1: Initial Cytotoxicity and Viability Screening

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This initial screen helps to identify the potency of this compound and establish a therapeutic window for subsequent, more specific assays.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2]

Experimental Protocol:

  • Cell Seeding: Seed mammalian (e.g., HeLa, A549) or fungal (e.g., Candida albicans) cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[3]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Data Presentation: Cytotoxicity and Viability Data

CompoundCell LineAssayIncubation Time (h)IC50 / EC50 (µM)Max Inhibition/Toxicity (%)
This compoundHeLaMTT24
This compoundHeLaMTT48
This compoundHeLaLDH48
This compoundC. albicansMTT24

Section 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of this compound is established, the next step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Data Presentation: Apoptosis Analysis

TreatmentConcentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-
This compoundIC50/2
This compoundIC50
This compound2 x IC50

Section 3: Investigating Antimicrobial Activity

For assessing the potential of this compound as an antimicrobial agent, specific assays targeting bacteria and fungi are necessary.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) or fungus (e.g., C. albicans, A. fumigatus) in the appropriate broth medium.

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol: Adenylate Kinase (AK) Release Assay for Fungal Cell Lysis

This assay quantifies cell lysis by measuring the release of the intracellular enzyme adenylate kinase.[5][6]

Experimental Protocol:

  • Fungal Culture and Treatment: In a 96-well plate, incubate fungal cells with serial dilutions of this compound.

  • Supernatant Transfer: After the desired incubation time, transfer the supernatant to a new white-walled 96-well plate.

  • AK Detection: Add the AK detection reagent according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a plate reader. Increased luminescence corresponds to increased cell lysis.

Data Presentation: Antimicrobial Activity

MicroorganismAssayEndpointValue (µg/mL)
E. coliMICInhibition of growth
S. aureusMICInhibition of growth
C. albicansMICInhibition of growth
A. fumigatusAK ReleaseEC50 for cell lysis

Section 4: Investigating Potential Signaling Pathway Modulation

Based on the activities of structurally similar natural products like ascochlorin, this compound might exert its effects by modulating key cellular signaling pathways.[7]

Hypothetical Signaling Pathway: NF-κB Inhibition

NF-κB is a key regulator of inflammation and cell survival. Inhibition of this pathway can lead to apoptosis and reduced inflammation.

NF_kB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory & Survival Genes Nucleus->Genes Transcription MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->Raf Inhibits? Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Cytotoxicity Cytotoxicity/Viability Assays (MTT, LDH) Apoptosis Apoptosis vs. Necrosis (Annexin V/PI) Cytotoxicity->Apoptosis Antimicrobial Antimicrobial Screening (MIC, AK Release) Cytotoxicity->Antimicrobial Pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) Apoptosis->Pathway

References

Application Notes and Protocols for Testing Lepiochlorin Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antimicrobial efficacy of Lepiochlorin, a novel investigational agent, against clinically relevant resistant bacterial strains. The following methodologies are based on established standards for antimicrobial susceptibility testing and biofilm assessment.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antimicrobial agents with novel mechanisms of action are urgently needed. This compound is a compound of interest for its potential antibacterial activity. This document outlines a series of standardized protocols to determine the in vitro efficacy of this compound against a panel of resistant bacterial pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
S. aureus (MRSA)e.g., Oxacillin-resistante.g., Vancomycin
P. aeruginosae.g., Carbapenem-resistante.g., Colistin
E. colie.g., ESBL-producinge.g., Meropenem
K. pneumoniaee.g., KPC-producinge.g., Tigecycline
E. faecium (VRE)e.g., Vancomycin-resistante.g., Linezolid

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation (Bactericidal/Bacteriostatic)
S. aureus (MRSA)
P. aeruginosa
E. coli
K. pneumoniae
E. faecium (VRE)

Table 3: Anti-Biofilm Activity of this compound

Bacterial StrainBiofilm Inhibition (MBIC50, µg/mL)Biofilm Eradication (MBEC50, µg/mL)
S. aureus (MRSA)
P. aeruginosa

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or as recommended for the compound's stability.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound stock solution

  • Control antibiotic stock solution

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_broth Dispense CAMHB into 96-well plate start->prep_broth prep_lepio Prepare this compound serial dilutions prep_broth->prep_lepio prep_inoculum Standardize and dilute bacterial inoculum prep_lepio->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually determine MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5][6][7]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and spreader

Procedure:

  • Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Aliquot 10 µL from each of these wells and spot-plate onto separate, labeled MHA plates.

  • Incubate the MHA plates at 37°C for 24-48 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, corresponding to a ≥99.9% kill of the initial inoculum.[4]

MBC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start with MIC plate (post-incubation) subculture Subculture from clear wells (MIC and higher concentrations) onto MHA plates start->subculture incubate Incubate MHA plates at 37°C for 24-48h subculture->incubate read_mbc Determine MBC (lowest concentration with no colony growth) incubate->read_mbc end End read_mbc->end

Workflow for MBC Determination.
Anti-Biofilm Assays

These assays assess the ability of this compound to both prevent biofilm formation and eradicate established biofilms.

This assay determines the concentration of this compound required to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound stock solution

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (33%)

Procedure:

  • Prepare two-fold serial dilutions of this compound in TSB with 1% glucose in a 96-well plate as described for the MIC assay.

  • Inoculate the wells with a bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.

  • Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Add 200 µL of 95% ethanol to fix the biofilm and let it air dry.

  • Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with sterile water.

  • Solubilize the bound dye by adding 200 µL of 33% acetic acid or 95% ethanol to each well.

  • Read the absorbance at 570 nm using a microplate reader.

  • The MBIC₅₀ is the concentration of this compound that causes a 50% reduction in biofilm formation compared to the positive control.

This assay determines the concentration of this compound required to eradicate a pre-formed biofilm.

Procedure:

  • Grow biofilms in a 96-well plate as described in steps 2-4 of the MBIC protocol.

  • After the 24-hour incubation, discard the planktonic cells and wash the wells twice with sterile PBS.

  • Add fresh TSB containing two-fold serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Following incubation, quantify the remaining biofilm using the crystal violet staining method as described in steps 5-12 of the MBIC protocol.

  • The MBEC₅₀ is the concentration of this compound that causes a 50% reduction in the pre-formed biofilm compared to the untreated control.

Anti_Biofilm_Workflow cluster_prep Preparation cluster_inhibition Biofilm Inhibition (MBIC) cluster_eradication Biofilm Eradication (MBEC) cluster_quantify Quantification start Start prep_dilutions Prepare this compound serial dilutions in TSB start->prep_dilutions prep_inoculum Prepare bacterial inoculum prep_dilutions->prep_inoculum inoculate_inhibit Inoculate wells with bacteria and this compound prep_inoculum->inoculate_inhibit grow_biofilm Grow biofilm for 24h prep_inoculum->grow_biofilm incubate_inhibit Incubate for 24h inoculate_inhibit->incubate_inhibit wash_planktonic Wash to remove planktonic cells incubate_inhibit->wash_planktonic treat_biofilm Add this compound to pre-formed biofilm grow_biofilm->treat_biofilm incubate_eradicate Incubate for 24h treat_biofilm->incubate_eradicate incubate_eradicate->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_stain Wash excess stain stain_cv->wash_stain solubilize Solubilize dye wash_stain->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs end End read_abs->end

Workflow for Anti-Biofilm Assays.

Potential Signaling Pathway Interference

While the specific mechanism of action of this compound is yet to be determined, many natural products exert their antimicrobial effects by interfering with key bacterial signaling pathways. One such critical pathway is the two-component signal transduction system (TCS) , which allows bacteria to sense and respond to environmental changes, often regulating virulence, antibiotic resistance, and biofilm formation. A hypothetical model of this compound's interference with a generic TCS is presented below. Further research would be required to validate this or any other mechanism.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_this compound This compound Action HK Histidine Kinase (Sensor) RR Response Regulator HK->RR 2. Phosphorylation Cascade DNA DNA RR->DNA 3. DNA Binding Response Gene Expression (e.g., Virulence, Resistance) DNA->Response 4. Transcription Regulation This compound This compound This compound->HK Interference Signal Environmental Signal Signal->HK 1. Sensing

Hypothetical Interference of this compound with a Bacterial Two-Component System.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues of Lepiochlorin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Lepiochlorin and other chlorinated natural products in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing reduced activity. What could be the cause?

A1: Discoloration and loss of bioactivity are common indicators of degradation. Chlorinated natural products like this compound can be susceptible to degradation under various conditions, including exposure to light (photodegradation), non-optimal pH, high temperatures, and the presence of oxidizing or reducing agents. The chlorine substituents on the molecule can influence its reactivity and stability.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of chlorinated compounds in solution is primarily affected by:

  • pH: The pH of the solution can significantly impact the stability of chlorinated phenols and other aromatic compounds.[1][2][3][4] Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Solvent: The choice of solvent is critical. While organic solvents are often necessary for solubility, they can also participate in degradation reactions. It is crucial to use high-purity, anhydrous solvents when possible.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[5]

  • Light: Exposure to UV or even ambient light can lead to photodegradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

  • Presence of other chemicals: Contaminants or other components in the solution can catalyze degradation.

Q3: How can I minimize the degradation of my this compound stock solutions?

A3: To minimize degradation, we recommend the following best practices for preparing and storing stock solutions:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol. If using aqueous solutions, prepare fresh and consider using buffers to maintain an optimal pH.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For highly sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).

Q4: I am observing precipitate formation in my this compound solution. What should I do?

A4: Precipitate formation can be due to poor solubility or degradation leading to less soluble products. To address this:

  • Confirm Solubility: Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a co-solvent system.

  • Gentle Warming: Gentle warming of the solution may help to redissolve the precipitate if it is the parent compound. However, be cautious as heat can also accelerate degradation.

  • Filtration: If the precipitate is suspected to be a degradation product, it may be necessary to filter the solution through a chemically compatible filter (e.g., PTFE) to remove it. However, this will also reduce the concentration of the active compound.

  • Prepare Fresh: The best practice is to prepare fresh solutions for each experiment, especially for aqueous solutions.

Q5: Are there any formulation strategies to improve the stability of this compound?

A5: Yes, several formulation strategies can enhance the stability of natural products:

  • Liposomal Encapsulation: Encapsulating the compound in liposomes can protect it from the bulk solvent environment and improve its stability and solubility.[6]

  • Prodrugs: Chemical modification of the this compound molecule to create a more stable prodrug that is converted to the active form under physiological conditions can be a viable strategy.[6]

  • Co-crystals: Forming co-crystals with a suitable co-former can enhance both solubility and stability.[7]

  • Use of Stabilizers: The addition of antioxidants or chelating agents may help to prevent oxidative degradation. The use of cyanuric acid as a stabilizer for chlorine-containing solutions is a known strategy in other applications.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low bioactivity in experiments. Degradation of this compound in the experimental solution.Prepare fresh solutions immediately before each experiment. Monitor the stability of this compound under your specific experimental conditions (e.g., temperature, media) using a stability-indicating analytical method like HPLC.
Inconsistent results between experimental replicates. Variable degradation of this compound across different replicates.Ensure uniform handling and storage of all solutions. Minimize the time between solution preparation and use. Use aliquots to avoid contaminating the stock solution.
Appearance of new peaks in HPLC chromatogram over time. Formation of degradation products.Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating HPLC method.
Solution pH changes during the experiment. Degradation may be producing acidic or basic byproducts.Buffer the experimental solution to maintain a constant pH. The optimal pH for stability should be determined empirically.

Quantitative Stability Data

The following table summarizes the stability of analogous chlorinated compounds under different conditions. This data can serve as a general guide for handling this compound, but specific stability studies for this compound are highly recommended.

Compound Class Condition Solvent/Medium Degradation Metric Value
Chlorophenols Ozonation at pH 7AqueousTotal decomposition time25 - 60 minutes
Chlorophenols Ozonation at pH 12AqueousTotal decomposition timeFaster than at pH 7
Sulfamethoxazole (antibiotic) Chlorination at neutral pHAqueousSecond-order rate constant(2.23 ± 0.07) × 10² M⁻¹s⁻¹
Various Antibiotics Aerobic conditions, daylightWaterHalf-life (t½)Varies from hours to days

Experimental Protocols

Protocol 1: General Procedure for Preparing and Storing this compound Stock Solutions
  • Materials:

    • This compound (solid)

    • High-purity, anhydrous DMSO or Ethanol

    • Sterile, amber glass vials with PTFE-lined caps

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube or on weighing paper.

    • Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, but with caution.

    • Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a given solution over time. A stability-indicating method should be able to separate the intact drug from its degradation products.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • This compound solution to be tested

    • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

    • Incubator or water bath for temperature-controlled studies

    • UV lamp for photostability studies

  • Procedure:

    • Method Development: Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products. This may require a gradient elution.

    • Initial Analysis (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC to determine the initial peak area of the intact compound.

    • Incubation: Store the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

    • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

    • Data Analysis:

      • Monitor the decrease in the peak area of the intact this compound over time.

      • Observe the appearance and increase in the peak areas of any new peaks, which represent degradation products.

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

      • The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration versus time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Data Analysis prep Prepare this compound Solution initial_analysis T=0 Analysis (HPLC) prep->initial_analysis Start incubation Incubate under Test Conditions (Temp, pH, Light) initial_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC) incubation->timepoint_analysis At intervals data_analysis Calculate % Remaining timepoint_analysis->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics

Experimental workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check Solution Preparation and Storage start->check_solution fresh_solution Prepare Fresh Solution Before Use check_solution->fresh_solution aliquot Use Small Aliquots check_solution->aliquot stability_test Perform Stability Test Under Experimental Conditions fresh_solution->stability_test aliquot->stability_test optimize_conditions Optimize Conditions (pH, Temp, Solvent) stability_test->optimize_conditions end Consistent Results optimize_conditions->end

Troubleshooting logic for inconsistent experimental results.

References

Optimizing fermentation conditions for higher Lepiochlorin production

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical support resource for researchers, scientists, and drug development professionals engaged in the fermentation of Lepiochlorin-producing fungi.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the cultivation of Lepiota species, the fungal symbionts of Cyphomyrmex ants, for the production of the antibiotic this compound. Due to the limited specific data on this compound fermentation, this guide also incorporates broader principles of optimizing submerged fermentation for fungal secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a chlorinated antibiotic metabolite. It is produced by fungi of the family Lepiotaceae, which are cultivated by ants of the genus Cyphomyrmex.

Q2: What are the general challenges in fermenting Lepiota species for secondary metabolite production?

A2: Like many symbiotic and wild-type fungi, Lepiota species may exhibit slow growth, low yields of the desired metabolite, and sensitivity to fermentation conditions. Key challenges include optimizing nutrient availability, managing culture morphology, and preventing contamination.

Q3: Why is my this compound yield consistently low?

A3: Low yields can be attributed to several factors, including suboptimal medium composition (carbon, nitrogen, mineral sources), unfavorable pH, inadequate aeration, or incorrect fermentation temperature. It is also possible that the producing strain has low intrinsic productivity. Strain improvement through mutagenesis and selection can be a long-term strategy to enhance yields.

Q4: My fungal culture is forming dense pellets, and the yield is poor. What can I do?

A4: Dense pellet formation can limit nutrient and oxygen transfer to the mycelium, thereby reducing secondary metabolite production. Strategies to control pellet size include optimizing agitation speed, using microparticle-enhanced cultivation, or modifying the medium composition to encourage a more dispersed filamentous growth.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your fermentation experiments.

Problem Potential Cause(s) Troubleshooting Steps
No or poor fungal growth - Inoculum viability is low.- Incorrect medium composition or pH.- Suboptimal temperature.- Use a fresh, actively growing inoculum.- Verify the composition and pH of your growth medium. The optimal pH for many fungi is between 5.0 and 7.0.- Ensure the incubator or bioreactor is maintaining the correct temperature. A general starting point for many fungi is 25-28°C.
Low this compound Yield - Nutrient limitation (carbon, nitrogen, or trace elements).- Suboptimal aeration and agitation.- Incorrect fermentation duration.- Perform a medium optimization study, testing different carbon and nitrogen sources and concentrations.- Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen.- Conduct a time-course study to determine the optimal harvest time for maximum this compound production.
High biomass but low product yield - Catabolite repression by readily available carbon sources (e.g., glucose).- Feedback inhibition by the product.- Shift in metabolism away from secondary metabolite production.- Try using a slower-metabolizing carbon source or a fed-batch strategy to maintain low levels of the primary carbon source.- Consider in-situ product removal techniques if feedback inhibition is suspected.- Adjust the C:N ratio in the medium to favor secondary metabolism.
Contamination - Improper sterilization of media or equipment.- Non-sterile inoculation technique.- Review and validate all sterilization procedures.- Ensure strict aseptic techniques are followed during all manipulations.
Foaming in the bioreactor - High protein content in the medium.- High agitation rates.- Add an appropriate concentration of a sterile antifoaming agent.- Optimize the agitation speed to minimize excessive foaming.

Experimental Protocols

Protocol 1: General Submerged Fermentation of Lepiota sp.

This protocol provides a baseline for initiating submerged fermentation experiments. Optimization of specific parameters will be necessary for maximizing this compound production.

1. Inoculum Preparation: a. Culture the Lepiota sp. on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at 25°C until sufficient mycelial growth is observed. b. Aseptically cut out agar plugs (approximately 1 cm²) from the edge of an actively growing colony. c. Transfer 3-5 agar plugs into a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth - PDB). d. Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.

2. Production Fermentation: a. Prepare the production medium (a starting point could be a modified PDB with varying carbon and nitrogen sources). b. Autoclave the production medium at 121°C for 20 minutes. c. Inoculate the production medium with 10% (v/v) of the seed culture. d. Incubate the production flasks at 25°C, 150 rpm for 14-21 days. e. Monitor the fermentation by periodically measuring biomass, pH, and this compound concentration.

3. Extraction and Analysis: a. Separate the mycelium from the culture broth by filtration or centrifugation. b. Extract the mycelium and the culture broth separately with an organic solvent such as ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure. d. Analyze the crude extract for the presence and quantity of this compound using techniques like High-Performance Liquid Chromatography (HPLC).

Visualizing Experimental Logic and Pathways

Diagram 1: General Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow start Low this compound Yield Detected check_growth Assess Fungal Growth (Biomass Measurement) start->check_growth poor_growth Poor Growth check_growth->poor_growth Is growth suboptimal? good_growth Good Growth check_growth->good_growth Is growth adequate? check_inoculum Verify Inoculum Viability and Inoculation Ratio poor_growth->check_inoculum Yes check_media_growth Review Medium Composition and pH for Growth poor_growth->check_media_growth Yes check_temp_growth Check Fermentation Temperature poor_growth->check_temp_growth Yes optimize_media_yield Optimize Medium for Production (C/N ratio, precursors) good_growth->optimize_media_yield No optimize_conditions Optimize Physical Parameters (Aeration, Agitation, Time) good_growth->optimize_conditions No check_product_inhibition Investigate Product Feedback Inhibition good_growth->check_product_inhibition No check_catabolite_repression Test for Catabolite Repression good_growth->check_catabolite_repression No solution_growth Adjust Inoculum/Medium/Temp check_inoculum->solution_growth check_media_growth->solution_growth check_temp_growth->solution_growth solution_yield Refine Fermentation Protocol optimize_media_yield->solution_yield optimize_conditions->solution_yield check_product_inhibition->solution_yield check_catabolite_repression->solution_yield Biosynthesis_Logic cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Steps Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization/Aromatization Polyketide_Chain->Cyclization Chlorination Halogenase (Chlorination) Cyclization->Chlorination Final_Product This compound (Hypothetical) Chlorination->Final_Product

Technical Support Center: Resolving Common Problems in Lepiochlorin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Lepiochlorin bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high variability between replicate wells?

High variability between replicates can obscure the true effect of this compound. Several factors can contribute to this issue.

  • Pipetting Errors: Inconsistent volumes of cells, reagents, or this compound can lead to significant differences between wells.

    • Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each replicate. When adding reagents, dispense against the side of the well and avoid introducing air bubbles.

  • Cell Seeding Density: Uneven cell distribution in the microplate is a common source of variability.

    • Solution: After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells. Avoid swirling the plate, which can cause cells to accumulate at the edges of the wells.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate reagents and affect cell viability.

    • Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells, and use the inner wells for your experiment.

Q2: My positive and negative controls are not working as expected.

Control failures can indicate a problem with the assay setup, reagents, or the cells themselves.

  • No response in the positive control:

    • Solution: Verify the concentration and activity of the stimulating agent (e.g., LPS, TNF-α). Ensure that the cells are responsive to the stimulus. Check for reagent degradation, which can occur with improper storage.

  • High signal in the negative control:

    • Solution: This could be due to cell contamination (e.g., mycoplasma), high background from the detection reagent, or cell stress. Ensure aseptic technique and test for contamination. Optimize the concentration of the detection reagent to reduce background signal.

Q3: The dose-response curve for this compound is flat or non-existent.

A flat dose-response curve suggests that this compound is not producing the expected biological effect in your assay.

  • Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low.

    • Solution: Perform a wider range of serial dilutions to identify the optimal concentration range for your specific cell type and assay conditions.

  • Reagent Incompatibility: Components of the assay media or buffers may be interfering with this compound's activity.

    • Solution: Review the composition of all reagents. For example, high concentrations of serum in the media can sometimes interfere with the activity of test compounds.

  • Cell Health: Unhealthy or stressed cells may not respond appropriately to treatment.

    • Solution: Regularly check cell viability and morphology. Ensure that the cells are not overgrown or have been passaged too many times.

Data Presentation: Troubleshooting Quantitative Issues

Problem Possible Cause Recommended Solution
Low Signal-to-Noise Ratio Insufficient concentration of this compound or detection reagent.Optimize the concentrations of all assay components.
High background signal.Wash cells thoroughly to remove any residual reagents.
Inconsistent IC50/EC50 Values Variability in cell passage number or health.Use cells within a consistent passage number range.
Inconsistent incubation times.Ensure precise timing for all incubation steps.
High Well-to-Well Variability Pipetting inaccuracies or uneven cell seeding.Calibrate pipettes and ensure proper cell seeding technique.
Edge effects on the microplate.Avoid using the outer wells of the plate for experimental samples.

Experimental Protocols

Protocol: this compound Activity via NF-κB Reporter Assay

This protocol outlines a common method for assessing the anti-inflammatory activity of this compound by measuring its effect on NF-κB activation in a stable reporter cell line.

  • Cell Seeding:

    • Culture an NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) to ~80% confluency.

    • Trypsinize and resuspend the cells in the appropriate culture medium.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the appropriate wells.

    • Incubate for 1 hour at 37°C and 5% CO2.

  • Stimulation:

    • Prepare a solution of a pro-inflammatory stimulus (e.g., TNF-α at 20 ng/mL) in culture medium.

    • Add 20 µL of the stimulus to the wells, except for the negative control wells.

    • Incubate for 6 hours at 37°C and 5% CO2.

  • Luminescence Detection:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Measure the luminescence using a plate reader.

Visualizations

Lepiochlorin_Signaling_Pathway cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκB NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription Lepiochlorin_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 1h treat->incubate2 stimulate Stimulate with pro-inflammatory agent incubate2->stimulate incubate3 Incubate 6h stimulate->incubate3 detect Add detection reagent (e.g., luciferase substrate) incubate3->detect read Read plate (e.g., luminescence) detect->read analyze Analyze data (dose-response curve) read->analyze end End analyze->end Troubleshooting_Tree start Unexpected Results check_controls Are controls working? start->check_controls controls_ok High Variability? check_controls->controls_ok Yes controls_fail Which control failed? check_controls->controls_fail No check_pipetting Review pipetting technique and calibrate pipettes controls_ok->check_pipetting Yes check_seeding Optimize cell seeding protocol controls_ok->check_seeding Yes no_curve Flat dose-response? controls_ok->no_curve No check_conc Test wider concentration range of this compound no_curve->check_conc Yes check_reagents Verify reagent compatibility and cell health no_curve->check_reagents Yes pos_fail Positive Control controls_fail->pos_fail Positive neg_fail Negative Control controls_fail->neg_fail Negative check_stimulus Verify stimulus activity and concentration pos_fail->check_stimulus check_cells Check cell responsiveness and health pos_fail->check_cells check_contamination Test for contamination (e.g., mycoplasma) neg_fail->check_contamination check_background Optimize detection reagent concentration neg_fail->check_background

Improving the purification efficiency of Lepiochlorin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purification efficiency of Lepiochlorin. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to purification?

This compound is a chlorinated polyketide, a class of secondary metabolites produced by some fungi. Its physicochemical properties are crucial for designing an effective purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₆H₇O₃ClRelatively small and contains a chlorine atom, which can influence its polarity.
Molecular Weight 162.57 g/mol Suitable for standard chromatographic techniques.
LogP 0.416Indicates a relatively low lipophilicity, suggesting it is moderately polar.
Solubility Soluble in DMSO. May also be soluble in ethanol, DMF, and to some extent, water.[1]Provides options for solvent selection during extraction and chromatography.

Q2: What is a general workflow for the purification of this compound?

A typical workflow for the purification of this compound from a fungal culture involves several key steps: extraction, fractionation, and chromatographic separation. The following diagram illustrates a recommended experimental workflow.

This compound Purification Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Fungal_Culture Fungal Culture (e.g., Lepiota chlorophyllum) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Homogenize Crude_Extract Crude Extract Extraction->Crude_Extract Evaporate Liquid_Liquid Liquid-Liquid Partitioning (e.g., n-hexane/aqueous methanol) Crude_Extract->Liquid_Liquid Active_Fraction Bioactive Fraction Liquid_Liquid->Active_Fraction Separate phases Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Active_Fraction->Column_Chromatography Semi_Pure Semi-Pure Fractions Column_Chromatography->Semi_Pure HPLC Preparative HPLC (Reversed-Phase) Semi_Pure->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1: A generalized workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

Problem 1: Low yield of crude extract.

Possible Cause Troubleshooting Step
Inefficient extraction solvent.This compound is moderately polar. Ensure the extraction solvent matches this polarity. Ethyl acetate is a common choice. Consider sequential extractions with solvents of increasing polarity.
Incomplete cell lysis.Ensure thorough homogenization of the fungal mycelium to release the intracellular secondary metabolites.
Suboptimal fermentation conditions.Optimize fungal growth parameters (media composition, pH, temperature, incubation time) to maximize this compound production.

Problem 2: Poor separation during column chromatography.

Possible Cause Troubleshooting Step
Inappropriate stationary phase.For moderately polar compounds like this compound, silica gel is a standard choice for normal-phase chromatography. For size-based separation of small molecules, Sephadex LH-20 can be effective.
Incorrect mobile phase composition.Optimize the solvent system. For silica gel, a gradient of increasing polarity (e.g., hexane to ethyl acetate) is common. For reversed-phase chromatography, a gradient of decreasing polarity (e.g., water to methanol or acetonitrile) is used.
Column overloading.Do not exceed the loading capacity of your column. Overloading leads to broad peaks and poor resolution.

Problem 3: Co-elution of impurities with this compound during HPLC.

Possible Cause Troubleshooting Step
Suboptimal HPLC column.Select a column with appropriate chemistry (e.g., C18 for reversed-phase) and particle size for high resolution.
Isocratic elution is not providing enough resolution.Switch to a gradient elution method. A shallow gradient around the expected elution time of this compound can improve separation from closely eluting impurities.
Sample matrix effects.Ensure the sample is fully dissolved in the mobile phase and filtered before injection to remove any particulate matter.

Problem 4: Degradation of this compound during purification.

Possible Cause Troubleshooting Step
Exposure to harsh pH conditions.Maintain a neutral pH throughout the purification process unless the stability of this compound at different pH values is known.
Prolonged exposure to light or heat.Protect the sample from light and keep it cool, especially during long processing times. Use amber vials and work in a cold room when possible.
Presence of degradative enzymes in the crude extract.Denature enzymes by adding a solvent like methanol or by a heat treatment step if this compound is heat-stable.

Experimental Protocols

1. General Extraction and Fractionation Protocol

This protocol is a starting point and may require optimization based on the specific fungal strain and culture conditions.

  • Extraction:

    • Harvest the fungal culture, including both the mycelium and the fermentation broth.

    • Homogenize the entire culture in a blender.

    • Extract the homogenized culture three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Dissolve the crude extract in 90% aqueous methanol.

    • Perform liquid-liquid partitioning against an equal volume of n-hexane to remove nonpolar impurities.

    • Separate the aqueous methanol layer (which should contain this compound) and evaporate the solvent.

2. Chromatographic Purification Protocol

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column equilibrated with a nonpolar solvent (e.g., n-hexane).

    • Dissolve the fractionated extract in a minimal amount of the equilibration solvent and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in n-hexane).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative Reversed-Phase HPLC:

    • Pool the fractions containing this compound and evaporate the solvent.

    • Dissolve the residue in the HPLC mobile phase (e.g., a mixture of methanol and water).

    • Purify the sample on a preparative C18 HPLC column using an optimized gradient of methanol in water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the purity of the final product by analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common purification issues.

Troubleshooting Logic Start Purification Issue Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Start->Check_Purity Check_Yield->Check_Purity No Optimize_Extraction Optimize Extraction - Solvent choice - Cell lysis Check_Yield->Optimize_Extraction Yes Optimize_Chroma Optimize Chromatography - Stationary/Mobile phase - Gradient Check_Purity->Optimize_Chroma Yes Optimize_Fermentation Optimize Fermentation - Media - Growth conditions Optimize_Extraction->Optimize_Fermentation End Improved Purification Optimize_Fermentation->End Check_Degradation Check for Degradation - pH, light, temp. Optimize_Chroma->Check_Degradation Check_Degradation->End

References

Troubleshooting inconsistent results in Lepiochlorin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lepiochlorin experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental use of this compound, a natural antibiotic metabolite. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation to assist in achieving consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain across different experimental runs. What could be the cause?

A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[1] Several factors can contribute to this variability.[2][3] Please review the following potential causes and solutions:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than intended inoculum size can lead to apparently higher MICs. Ensure that the inoculum is standardized to a 0.5 McFarland standard for each experiment.[4]

  • Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can affect the activity of some antimicrobial compounds.[2] Use MHB from a reputable supplier and ensure the pH is within the recommended range (7.2-7.4).

  • Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth and, consequently, MIC readings.[5] Strictly adhere to a consistent incubation period (typically 18-24 hours) at 35°C ± 2°C.

  • This compound Stock Solution: Ensure the this compound stock solution is properly prepared, stored, and protected from degradation. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Here is a table summarizing the effect of common variables on MIC determination:

ParameterVariationPotential Impact on MICRecommendation
Inoculum Density Higher than standardFalsely increased MICStandardize to 0.5 McFarland
Lower than standardFalsely decreased MICStandardize to 0.5 McFarland
Incubation Time Too shortFalsely decreased MICIncubate for 18-24 hours
Too longFalsely increased MICIncubate for 18-24 hours
Incubation Temp. Too high or lowAltered bacterial growthMaintain at 35°C ± 2°C
Media pH Outside 7.2-7.4 rangeAltered drug activityUse standardized, quality-controlled media

Q2: The zones of inhibition in our disk diffusion assays with this compound are inconsistent or absent, even at high concentrations. What should we check?

A2: Inconsistent or absent zones of inhibition in disk diffusion assays can be frustrating. Here are some troubleshooting steps:

  • Agar Depth: The depth of the Mueller-Hinton Agar (MHA) in the petri dish is crucial for proper antibiotic diffusion. The depth should be uniform and approximately 4 mm.

  • Disk Potency: Ensure the paper disks are properly impregnated with the correct concentration of this compound and are not expired.

  • Inoculum Lawn: The bacterial lawn should be confluent and evenly spread. A non-uniform lawn will result in irregular or misleading zone sizes.[6]

  • Disk Placement: Disks should be placed firmly on the agar surface to ensure good contact.[5]

Q3: We are observing unexpected cytotoxicity in our eukaryotic cell lines when testing this compound, even at concentrations where it shows antibacterial activity. How can we troubleshoot this?

A3: It is possible that this compound exhibits off-target effects on eukaryotic cells. Here’s how to approach this issue:

  • Assay Controls: Ensure you have appropriate controls in your cytotoxicity assay, including a vehicle control (the solvent used to dissolve this compound) to rule out solvent-induced toxicity.[7][8]

  • Assay Type: The type of cytotoxicity assay used can influence the results. For example, an MTT assay measures metabolic activity, which can sometimes be affected by compounds without directly causing cell death.[9] Consider using a different assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, to confirm the cytotoxic effect.

  • Compound Purity: Verify the purity of your this compound sample. Impurities from the extraction or synthesis process could be responsible for the observed cytotoxicity.

Here is a summary of common issues in cytotoxicity assays:

IssuePotential CauseSuggested Solution
High background Media components interfering with assay reagents.Use phenol red-free media; run a media-only control.[8]
Low signal Insufficient cell number or incubation time.Optimize cell seeding density and incubation period.[9]
High variability Inconsistent cell seeding or pipetting errors.Ensure uniform cell suspension and careful pipetting.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of MHB to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the diluted this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 should contain 100 µL of MHB with the bacterial inoculum (growth control).

    • Well 12 should contain 100 µL of MHB only (sterility control).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a 96-well plate with a eukaryotic cell line (e.g., HeLa, HEK293) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Hypothetical Signaling Pathway Targeted by this compound

Given that the specific mechanism of action for this compound is not yet fully elucidated, we present a hypothetical signaling pathway commonly targeted by natural product antibiotics: the bacterial cell wall synthesis pathway.[11][12]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycosyltransferase Glycosyltransferase Lipid_II->Glycosyltransferase Translocase Translocase (MraY) Nascent_Peptidoglycan Nascent Peptidoglycan Glycosyltransferase->Nascent_Peptidoglycan Polymerization Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Nascent_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Crosslinked_Peptidoglycan This compound This compound This compound->PBP Inhibition

Caption: Hypothetical inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow for this compound Bioactivity Screening

This diagram outlines a typical workflow for screening a natural product like this compound for antimicrobial and cytotoxic activity.[13][14][15]

G start Start: This compound Sample mic_assay Primary Screen: MIC Assay start->mic_assay active Active? mic_assay->active disk_assay Disk Diffusion Assay cytotoxicity_assay Cytotoxicity Assay disk_assay->cytotoxicity_assay toxic Toxic? cytotoxicity_assay->toxic active->disk_assay Yes end_inactive End: Inactive active->end_inactive No further_studies Further Studies: Mechanism of Action, In vivo efficacy toxic->further_studies No end_toxic End: Discard (Toxic) toxic->end_toxic Yes end_active End: Potential Lead further_studies->end_active

Caption: Workflow for evaluating the bioactivity of this compound.

Troubleshooting Logic for Inconsistent MIC Results

This diagram provides a logical flow for troubleshooting inconsistent MIC results.

G start Inconsistent MIC Results check_inoculum Check Inoculum (0.5 McFarland) start->check_inoculum check_media Check Media (pH, Supplier) check_inoculum->check_media OK standardize_inoculum Standardize Inoculum Preparation check_inoculum->standardize_inoculum Issue Found check_incubation Check Incubation (Time, Temp) check_media->check_incubation OK use_new_media Use Fresh, QC'd Media check_media->use_new_media Issue Found check_stock Check this compound Stock (Storage, Age) check_incubation->check_stock OK standardize_incubation Standardize Incubation Parameters check_incubation->standardize_incubation Issue Found prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock Issue Found resolved Results Consistent check_stock->resolved OK standardize_inoculum->start use_new_media->start standardize_incubation->start prepare_fresh_stock->start

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

Technical Support Center: Optimizing Lepiochlorin for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Lepiochlorin. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to assist in optimizing this compound concentrations for antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antimicrobial potential?

A1: this compound is an antibiotic metabolite produced by fungi of the Lepiota species. While specific data on this compound's antimicrobial spectrum is limited in publicly available literature, related compounds such as streptochlorin have demonstrated notable antifungal activity against various phytopathogenic fungi. As a fungal metabolite, this compound is a subject of interest for its potential antimicrobial properties.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is often supplied as a powder. Due to its likely hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to note that DMSO can exhibit toxicity to microbial cells at higher concentrations; therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically below 1% (v/v). Always include a solvent control in your experiments to account for any potential effects of the solvent on microbial growth.

Q3: What are the typical challenges when working with natural product-derived antimicrobials like this compound?

A3: Researchers may encounter challenges related to:

  • Solubility: Limited solubility in aqueous solutions can make it difficult to achieve desired concentrations in culture media.

  • Stability: The compound's stability in solution, under various storage conditions (temperature, light), and in the presence of culture media components can affect experimental reproducibility.

  • Purity: The purity of the isolated natural product can impact its observed antimicrobial activity.

Q4: Which antimicrobial assays are most appropriate for determining the effective concentration of this compound?

A4: The most common and recommended starting points are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays. These will determine the lowest concentration of this compound that inhibits visible growth and the lowest concentration that kills the microorganism, respectively.

Data Presentation: Antimicrobial Activity of this compound

Currently, there is a lack of specific, publicly available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of bacteria and fungi. The following table is a template that researchers can use to populate with their own experimental data.

Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismTypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL)Solvent Control
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive Bacteria[Enter Experimental Data][e.g., Vancomycin]No Inhibition
Escherichia coli (e.g., ATCC 25922)Gram-negative Bacteria[Enter Experimental Data][e.g., Gentamicin]No Inhibition
Candida albicans (e.g., ATCC 90028)Yeast[Enter Experimental Data][e.g., Fluconazole]No Inhibition
Aspergillus fumigatus (e.g., ATCC 204305)Filamentous Fungi[Enter Experimental Data][e.g., Amphotericin B]No Inhibition

Troubleshooting Guides

Issue 1: Inconsistent or No Antimicrobial Activity Observed

Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Poor Solubility Ensure this compound is fully dissolved in the stock solvent (DMSO) before further dilution. Gentle warming or vortexing may aid dissolution. Observe for any precipitation when diluting into aqueous culture media.
Incorrect Concentration Range The effective concentration may be higher than the tested range. Perform a broad-range dose-response experiment to identify an effective concentration window.
Inappropriate Assay Conditions Verify that the chosen growth medium, pH, and incubation temperature are optimal for the test microorganism.

Issue 2: Inhibition Observed in the Solvent Control Well

Possible Cause Troubleshooting Step
High DMSO Concentration The final concentration of DMSO in the assay is too high and is inhibiting microbial growth. Reduce the final DMSO concentration to ≤1% (v/v) by adjusting the concentration of the stock solution and the dilution scheme.
Contamination Ensure the sterility of the solvent and all materials used in the assay preparation.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized method and may require optimization for specific microbial strains.

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Prepare serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism on an appropriate agar plate overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the assay broth to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Assay Procedure:

    • Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

    • Also, include a solvent control (microorganism in broth with the highest concentration of DMSO used in the dilutions).

    • Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations

Below are diagrams illustrating key experimental workflows.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of this compound in 96-well Plate stock->dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubate Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC Determination.

Troubleshooting_Logic start Inconsistent/No Activity check_solubility Is this compound fully dissolved? Any precipitation? start->check_solubility check_stability Is the stock solution fresh? Stored correctly? check_solubility->check_stability Yes solve_solubility Action: Improve dissolution (vortex, gentle warming) check_solubility->solve_solubility No check_concentration Is the concentration range appropriate? check_stability->check_concentration Yes solve_stability Action: Prepare fresh stock check_stability->solve_stability No solve_concentration Action: Test a broader concentration range check_concentration->solve_concentration No other_issues Consider other factors: Assay conditions, microbial strain check_concentration->other_issues Yes solubility_yes Yes solubility_no No stability_yes Yes stability_no No concentration_yes Yes concentration_no No

Caption: Troubleshooting Inconsistent Results.

Navigating Contamination in Lepiota Cultures for Lepiochlorin Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the cultivation of Lepiota species for the production of the antibiotic, Lepiochlorin. Adherence to strict aseptic techniques is paramount for successful fermentation and consistent yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding contamination in Lepiota cultures.

1. What are the most common contaminants in Lepiota cultures?

Lepiota cultures are susceptible to a range of microbial contaminants, which can be broadly categorized as bacterial and fungal.[1][2]

  • Bacterial Contaminants: The most frequently encountered bacterial contaminant is Bacillus spp., often referred to as "wet spot" or "sour rot."[3][4][5] These bacteria can survive standard sterilization procedures as heat-resistant endospores.[3][6]

  • Fungal Contaminants: Common fungal contaminants include various species of Aspergillus (black, yellow, green molds), Penicillium (blue-green mold), Trichoderma (green mold), and Neurospora (pink or orange bread mold).[5][6][7] These molds are ubiquitous in laboratory environments and can quickly outcompete the Lepiota mycelium for nutrients.[3]

  • Yeast Contaminants: Various yeast species can also contaminate cultures, often leading to a cloudy appearance and a change in the pH of the medium.[5][8]

2. How can I visually identify contamination in my Lepiota cultures?

Early detection of contamination is critical to prevent widespread loss of cultures. Visual inspection is the first line of defense.

  • Bacterial Contamination: Look for a cloudy or turbid appearance in liquid cultures.[9] On solid media, bacterial colonies often appear as slimy or wet patches, which can be dull gray or brownish and may have a foul, sour odor.[3][5][6] A sudden drop in the pH of the medium, sometimes indicated by a color change (e.g., yellowing), can also signal bacterial growth.[9]

  • Fungal Contamination (Molds): Molds typically appear as fuzzy or filamentous growths on the surface of the agar or liquid culture.[10][11] The color can vary depending on the species, with common contaminants appearing as green, black, blue-green, or orange patches.[5][6][11]

  • Yeast Contamination: Yeast contamination can cause the culture medium to become uniformly cloudy.[8] Under a microscope, yeasts appear as small, budding, oval-shaped cells.[8]

3. What is the recommended course of action upon discovering a contaminated culture?

The most prudent and widely recommended action is to immediately discard any contaminated cultures .[10] Attempting to salvage a contaminated culture is often unsuccessful and poses a significant risk of cross-contaminating other healthy cultures in the laboratory.[10]

4. Can I use antibiotics or fungicides to control contamination?

While it may be tempting to use antimicrobial agents, their routine use is generally discouraged in fungal cultures for several reasons:

  • They can mask low-level, cryptic contaminations, including mycoplasma.[8]

  • Continuous use can lead to the development of resistant microbial strains.[8]

  • Antifungal agents can negatively impact the growth and metabolism of the Lepiota mycelium, potentially affecting this compound production.

  • Some antibiotics may interfere with the cellular processes of the Lepiota fungus itself.[8]

In cases of invaluable or irreplaceable cultures, a short-term, high-concentration treatment may be considered as a last resort, but this should not be standard practice.[8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing the root causes of contamination in your Lepiota cultures.

Troubleshooting Workflow

References

Validation & Comparative

Validating the Antimicrobial Activity of Synthetic Lepiochlorin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of synthetic Lepiochlorin and other antimicrobial agents. Due to the limited publicly available data on the specific antimicrobial spectrum and potency of this compound, this document focuses on the broader class of butenolide compounds to which this compound belongs, and offers a detailed comparison with a related natural product, Streptochlorin, as well as established antifungal drugs, Amphotericin B and Fluconazole.

Introduction to this compound

Comparative Antimicrobial Activity

To provide a framework for evaluating the potential of synthetic this compound, this section compares the known antimicrobial activities of the butenolide class of compounds, Streptochlorin, and the widely used antifungal agents Amphotericin B and Fluconazole.

Table 1: Comparison of Antimicrobial Activity
Compound/ClassTypeOrganism(s)Activity MetricResult
Butenolides (Synthetic) SyntheticStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaMICNot specified in general reviews
Candida albicans, Aspergillus niger, Rhizopus oryzaMICNot specified in general reviews
Streptochlorin Natural ProductBotrytis cinereaEC₅₀0.36 µg/mL
Alternaria Leaf Spot% Inhibition (at 50 µg/mL)97.5%
Rhizoctonia solani% Inhibition (at 50 µg/mL)90.3%
Amphotericin B Natural ProductCandida spp.MIC0.0625–4 mg/L[1]
Aspergillus spp.MICGenerally low, but resistance can occur
Cryptococcus neoformansMICGenerally low
Fluconazole SyntheticCandida spp.MIC0.125 to >64 mg/L[1]
Cryptococcus neoformansMICVariable, resistance is a concern

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.[2] EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are standard methodologies for determining the antimicrobial activity of a compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a widely accepted method for determining the quantitative antimicrobial susceptibility of a compound.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium. The final concentration is typically adjusted to a specific number of colony-forming units per milliliter (CFU/mL).

  • Serial Dilution of Antimicrobial Agent: The test compound (e.g., synthetic this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microorganism suspension. Control wells (no antimicrobial agent) are included to ensure microbial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism being tested.

  • Determination of MIC: After incubation, the plate is visually inspected or read using a spectrophotometer to determine the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This concentration is the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_end Result start Start prep_microbe Prepare Standardized Microorganism Inoculum start->prep_microbe prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate Microtiter Plate prep_microbe->inoculate prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Streptochlorin_MoA streptochlorin Streptochlorin enzyme Leucyl-tRNA Synthetase streptochlorin->enzyme Inhibits protein_synthesis Protein Synthesis enzyme->protein_synthesis Essential for fungal_growth Fungal Growth protein_synthesis->fungal_growth Required for AmphotericinB_MoA amphotericin_b Amphotericin B ergosterol Ergosterol (in Fungal Cell Membrane) amphotericin_b->ergosterol Binds to pore_formation Pore Formation ergosterol->pore_formation Leads to ion_leakage Ion Leakage pore_formation->ion_leakage Causes cell_death Fungal Cell Death ion_leakage->cell_death Results in Fluconazole_MoA fluconazole Fluconazole cyp450 Lanosterol 14-α-demethylase (Fungal Cytochrome P450) fluconazole->cyp450 Inhibits ergosterol_synthesis Ergosterol Synthesis cyp450->ergosterol_synthesis Catalyzes cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Essential for fungal_growth Inhibition of Fungal Growth cell_membrane->fungal_growth Required for

References

Unlocking Antifungal Potential: A Comparative Guide to the Structure-Activity Relationship of Lepiochlorin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Lepiochlorin analogs and related chlorinated butenolides. This compound, a chlorinated butenolide antibiotic, serves as a scaffold for the development of novel antifungal agents. This guide summarizes key quantitative data, details experimental protocols, and visualizes essential workflows and potential mechanisms of action to facilitate further research and development in this area.

Comparative Antifungal Activity of Butenolide Analogs

The following table summarizes the in vitro antifungal activity of a series of synthetic butenolide analogs against various fungal pathogens. The data highlights the impact of different substituents on the butenolide core, with a particular focus on the role of chlorination in modulating antifungal potency.

Compound IDR1 GroupR2 GroupFungal StrainActivity MetricValueReference
Series 1: Phenyl-substituted Butenolides
1aH4-Cl-PhenylCandida albicansMIC (µg/mL)>100[1]
1bH4-Cl-PhenylAspergillus nigerMIC (µg/mL)50[1]
1cH4-Cl-PhenylRhizopus oryzaMIC (µg/mL)25[1]
1dH4-Et-PhenylCandida albicansMIC (µg/mL)>100[1]
1eH4-Et-PhenylAspergillus nigerMIC (µg/mL)100[1]
1fH4-Et-PhenylRhizopus oryzaMIC (µg/mL)50[1]
Series 2: Benzylidene-substituted Butenolides
2a2-NO2-Benzylidene4-Cl-PhenylCandida albicansMIC (µg/mL)50[1]
2b2-NO2-Benzylidene4-Cl-PhenylAspergillus nigerMIC (µg/mL)25[1]
2c2-NO2-Benzylidene4-Cl-PhenylRhizopus oryzaMIC (µg/mL)12.5[1]
2d4-F-Benzylidene4-Cl-PhenylCandida albicansMIC (µg/mL)100[1]
2e4-F-Benzylidene4-Cl-PhenylAspergillus nigerMIC (µg/mL)50[1]
2f4-F-Benzylidene4-Cl-PhenylRhizopus oryzaMIC (µg/mL)25[1]
Series 3: Cyclopentenedione Analogs
3a (Coruscanone A)StyrylMethoxyCandida albicansMIC (µg/mL)1.56[2]
3b (Analog 33)4-Cl-StyrylHydroxyCandida albicansMIC (µg/mL)25[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key antifungal assays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Mycelial Growth Inhibition Assay

This method is used to determine the ability of a compound to inhibit the growth of filamentous fungi.

  • Preparation of Fungal Cultures: The test fungi are grown on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (typically 25-28°C) until sufficient mycelial growth is observed.

  • Preparation of Test Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired test concentrations.

  • Assay Setup: A small amount of the test compound solution is mixed with molten PDA and poured into Petri dishes. Once the agar solidifies, a small plug of mycelium from the actively growing edge of a fungal culture is placed in the center of the plate.

  • Incubation: The plates are incubated at the optimal temperature for the specific fungus for a period of 48 to 96 hours.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in both the treated and control (solvent only) plates. The percentage of mycelial growth inhibition is calculated using the following formula:

    % Inhibition = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

    The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) can then be determined by plotting the percentage inhibition against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium, such as RPMI-1640, to a specific cell density (e.g., 1-5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus in broth without the compound) and a negative control (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for 24 to 72 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizing the Research Process and Potential Mechanisms

To better understand the workflow of SAR studies and the potential biological targets of this compound analogs, the following diagrams have been generated.

SAR_Workflow cluster_Discovery Discovery & Lead Identification cluster_SAR_Cycle SAR Cycle cluster_Optimization Lead Optimization Natural_Product Natural Product (e.g., this compound) Isolation Isolation & Structure Elucidation Natural_Product->Isolation Initial_Screening Initial Biological Screening Isolation->Initial_Screening Analog_Design Analog Design & Prioritization Initial_Screening->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Biological_Evaluation In Vitro & In Vivo Biological Evaluation Synthesis->Biological_Evaluation Data_Analysis Data Analysis & SAR Determination Biological_Evaluation->Data_Analysis Data_Analysis->Analog_Design Lead_Optimization Lead Optimization (ADMET Properties) Data_Analysis->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical Putative_Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall Ergosterol_Pathway Ergosterol Biosynthesis Pathway Membrane_Integrity Membrane Integrity Ergosterol_Pathway->Membrane_Integrity Fungal_Cell_Death Fungal Cell Death Membrane_Integrity->Fungal_Cell_Death Disruption Glucan_Synthase β-(1,3)-Glucan Synthase Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthase->Cell_Wall_Integrity Cell_Wall_Integrity->Fungal_Cell_Death Compromise Lepiochlorin_Analog This compound Analog Lepiochlorin_Analog->Ergosterol_Pathway Inhibition Lepiochlorin_Analog->Glucan_Synthase Potential Inhibition

References

Validating the Target Specificity of Dasatinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor Dasatinib with other therapeutic alternatives, focusing on the validation of its target specificity. We present supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams of relevant pathways and workflows to aid in the comprehensive evaluation of this compound.

Introduction to Dasatinib and Target Specificity

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The primary target of Dasatinib is the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of cancer cells in these leukemias.[1][3] In addition to BCR-ABL, Dasatinib also potently inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][4]

While its multi-targeted nature can be therapeutically advantageous, it also necessitates a thorough validation of its target specificity. Understanding the full spectrum of a drug's on-target and off-target activities is crucial for elucidating its mechanism of action, predicting potential side effects, and identifying new therapeutic applications.[5][6] This guide outlines key experimental approaches to rigorously assess the target profile of Dasatinib and compares its specificity with other BCR-ABL inhibitors.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Dasatinib in comparison to other commonly used BCR-ABL tyrosine kinase inhibitors, Imatinib and Nilotinib. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), highlights the differences in potency and selectivity among these compounds. Dasatinib is notably more potent against BCR-ABL than Imatinib and exhibits strong inhibitory activity against SRC family kinases, a feature that distinguishes it from both Imatinib and Nilotinib.[7][8]

Target KinaseDasatinib IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)
Primary Target
BCR-ABL<125-75<20
Key Off-Targets
SRC0.5-1.5>10,000>10,000
LCK1-2>10,000>1,000
c-KIT1-5100-200100-200
PDGFRβ5-1050-10050-100
DDR1~20Not reportedNot reported
EPHA2~15Not reportedNot reported

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple sources.[1][4][7]

Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effect by blocking the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its activity and downstream signaling pathways that lead to cell proliferation and survival.[3][9] Unlike first-generation inhibitors like Imatinib, which primarily bind to the inactive conformation of the ABL kinase domain, Dasatinib can bind to both the active and inactive conformations, making it effective against many Imatinib-resistant mutations.[1][2][7][8] The following diagram illustrates the central role of BCR-ABL in CML and the inhibitory action of Dasatinib.

cluster_0 Upstream Signals cluster_1 BCR-ABL Signaling Cascade cluster_2 Cellular Response Growth Factors Growth Factors BCR_ABL BCR-ABL (Constitutively Active Kinase) SRC_Family SRC Family Kinases BCR_ABL->SRC_Family activates STAT5 STAT5 BCR_ABL->STAT5 activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) BCR_ABL->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates SRC_Family->STAT5 Proliferation Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival (Anti-Apoptosis) PI3K_AKT->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Dasatinib->SRC_Family inhibits

BCR-ABL signaling pathway and points of inhibition by Dasatinib.

Experimental Protocols for Target Validation

Validating the target specificity of a compound like Dasatinib requires a multi-faceted approach, combining in vitro biochemical assays with cell-based target engagement studies. Below are detailed protocols for three key experimental techniques.

In Vitro Kinase Profiling

This method assesses the inhibitory activity of a compound against a large panel of purified kinases to determine its selectivity profile.

Objective: To determine the IC50 values of Dasatinib against a broad range of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Dasatinib (and comparator compounds) serially diluted in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

  • [γ-³³P]ATP (for radiometric assay) or cold ATP

  • ADP-Glo™ Kinase Assay kit (Promega) (for luminescence assay)

  • 384-well plates

  • Plate reader (scintillation counter or luminometer)

Workflow Diagram:

A Prepare Reagents (Kinase, Substrate, Buffer, Serial Dilutions of Dasatinib) B Dispense Kinase, Substrate, and Dasatinib into 384-well plate A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 60 min at 30°C) C->D E Stop Reaction & Detect Signal D->E F Data Analysis (Calculate % Inhibition, Determine IC50) E->F

Workflow for an in vitro kinase profiling assay.

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of Dasatinib in DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each kinase/substrate mixture to individual wells.

  • Inhibitor Addition: Add 25 nL of the serially diluted Dasatinib or DMSO (vehicle control) to the wells.

  • Initiation: Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution (the concentration should be at the Km for each specific kinase).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection (Luminescence Method):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each Dasatinib concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the Dasatinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct binding of a drug to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10][11]

Objective: To demonstrate target engagement of Dasatinib with BCR-ABL and SRC in intact cells.

Materials:

  • CML cell line (e.g., K562)

  • Dasatinib

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies against BCR-ABL, SRC, and a loading control (e.g., Actin)

  • SDS-PAGE and Western blotting equipment

Workflow Diagram:

A Treat cells with Dasatinib or vehicle (DMSO) B Harvest and resuspend cells in PBS A->B C Heat cell suspensions at various temperatures (e.g., 40-70°C for 3 min) B->C D Lyse cells (e.g., freeze-thaw cycles) C->D E Separate soluble fraction from aggregated proteins (centrifugation) D->E F Analyze soluble proteins by Western Blot E->F G Quantify band intensity and plot melting curve F->G

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Treatment: Treat K562 cells with Dasatinib (e.g., 1 µM) or DMSO for 2 hours at 37°C.

  • Harvesting: Harvest the cells by centrifugation and wash with PBS. Resuspend the cell pellet in PBS.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for BCR-ABL, SRC, and Actin.

    • Incubate with a secondary antibody and detect the signal using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of the target protein to the loading control.

    • Plot the normalized band intensity against the temperature for both DMSO and Dasatinib-treated samples. A shift in the melting curve to higher temperatures for the Dasatinib-treated sample indicates target stabilization and engagement.

Affinity Chromatography-Mass Spectrometry (AP-MS)

This proteomic approach is used to identify the direct and indirect binding partners of a small molecule from a complex protein lysate.

Objective: To identify the portfolio of proteins that interact with Dasatinib in a cellular context.

Materials:

  • Dasabeads (Dasatinib immobilized on a resin) or control resin

  • Cell lysate from a relevant cell line

  • Wash buffers (with varying stringency)

  • Elution buffer

  • Enzymes for protein digestion (e.g., Trypsin/Lys-C)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Lysis: Prepare a native protein lysate from the chosen cell line, ensuring to include protease and phosphatase inhibitors.

  • Affinity Purification:

    • Incubate the cell lysate with Dasabeads and control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a competitive eluent or a denaturing buffer (e.g., SDS sample buffer).

  • Sample Preparation for MS:

    • The eluted proteins are typically separated by 1D SDS-PAGE, and the entire lane is excised and cut into bands.

    • Perform in-gel digestion of the proteins with trypsin.

    • Extract the resulting peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search algorithm (e.g., Sequest, Mascot) to identify the proteins from the MS/MS spectra.

    • Compare the proteins identified from the Dasabeads pulldown with the control beads. Proteins that are significantly enriched in the Dasabeads sample are considered potential interactors. This analysis identifies both direct targets and proteins that are part of a larger complex with the direct target.

Conclusion

Validating the target specificity of a kinase inhibitor like Dasatinib is a complex but essential process in drug development and chemical biology. A combination of in vitro kinase profiling, cell-based target engagement assays like CETSA, and proteomic approaches such as AP-MS provides a comprehensive understanding of a compound's interaction landscape.[1][4][12] The data and protocols presented in this guide offer a framework for the objective evaluation of Dasatinib's specificity, highlighting its distinct profile compared to alternatives like Imatinib and Nilotinib and underscoring the importance of rigorous target validation in modern pharmacology.

References

Head-to-Head Comparison: Lepiochlorin and Penicillin Efficacy - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Two Distinct Antimicrobial Agents

In the landscape of antimicrobial research, the continuous evaluation of novel compounds against established antibiotics is paramount for advancing therapeutic strategies. This guide provides a head-to-head comparison of Lepiochlorin, a fungal metabolite, and penicillin, a cornerstone of antibiotic therapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action and a discussion on the available efficacy data.

Introduction to the Comparators

This compound: An antibiotic metabolite produced by a fungus of the Lepiota genus. Its discovery is linked to the fascinating symbiotic relationship between fungi and gardening ants, where it is thought to play a role in preventing fungal contamination. However, publicly available scientific literature on its antibacterial efficacy and mechanism of action is currently scarce.

Penicillin: A group of β-lactam antibiotics derived from Penicillium molds. Since its discovery, penicillin and its derivatives have been widely used to treat a variety of bacterial infections, primarily those caused by Gram-positive bacteria like Staphylococcus and Streptococcus.

Mechanism of Action

A fundamental difference between these two compounds lies in their mode of action at the molecular level.

This compound:

The precise mechanism of action for this compound has not been extensively documented in peer-reviewed literature. Without experimental data, any description of its signaling pathway or molecular targets would be speculative.

Penicillin:

Penicillin's mechanism is well-established. It acts by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By disrupting this process, penicillin compromises the integrity of the bacterial cell wall, leading to cell lysis and death. This targeted action is effective against actively dividing bacteria.

cluster_penicillin Penicillin's Mechanism of Action Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Figure 1: Simplified signaling pathway of Penicillin's mechanism of action.

Efficacy Data: A Comparative Overview

A direct, quantitative comparison of the efficacy of this compound and penicillin is not feasible due to the absence of published experimental data for this compound. Efficacy of antibiotics is typically determined through the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

This compound:

No publicly available MIC data for this compound against any bacterial species could be identified.

Penicillin:

The MIC of penicillin varies significantly depending on the target bacterial species and the presence of resistance mechanisms, such as the production of β-lactamase enzymes. The following table summarizes representative MIC ranges for penicillin against several common pathogens. It is important to note that these values can be highly variable.

Bacterial SpeciesPenicillin MIC Range (µg/mL)Notes
Staphylococcus aureus≤0.05 to >1024High resistance rates are common due to β-lactamase production.
Streptococcus pneumoniae≤0.06 to ≥8Susceptibility breakpoints vary for meningitis and non-meningitis isolates.
Escherichia coliGenerally highAs a Gram-negative bacterium, E. coli is intrinsically less susceptible to natural penicillins.
Pseudomonas aeruginosaGenerally very highNot a typical target for natural penicillins due to intrinsic resistance.

Experimental Protocols

To facilitate future comparative studies, this section outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination:

This is a common method used to determine the MIC of an antibiotic.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Antimicrobial Agent: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

cluster_workflow MIC Determination Workflow (Broth Microdilution) start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Antibiotic in Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Figure 2: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This guide highlights a significant knowledge gap in the scientific literature regarding the antimicrobial properties of this compound. While penicillin's efficacy and mechanism of action are well-characterized, allowing for its widespread clinical use, this compound remains an enigmatic compound in terms of its therapeutic potential.

For a meaningful head-to-head comparison to be conducted, foundational research into this compound is required. This would include:

  • Determination of its spectrum of activity against a broad panel of clinically relevant bacteria.

  • Elucidation of its mechanism of action to understand its molecular targets and potential for cross-resistance with existing antibiotics.

  • In vivo efficacy studies to assess its therapeutic potential in animal models of infection.

Until such data becomes available, penicillin remains a critical and well-understood tool in the fight against bacterial infections, while this compound represents an unexplored frontier in natural product antibiotic discovery. Researchers are encouraged to pursue studies that will shed light on the potential of this and other novel fungal metabolites.

Lepiochlorin: A Comparative Performance Analysis Against Industry-Standard Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lepiochlorin, a naturally derived antibiotic, benchmarked against established industry-standard antifungal and antibacterial agents. Due to the limited availability of direct comparative studies on this compound, this analysis juxtaposes its known characteristics with the well-documented performance of key therapeutic compounds. The information is intended to offer a preliminary assessment for researchers and professionals in drug development.

Executive Summary

This compound is an antibiotic metabolite originating from a fungus cultivated by ants. While specific quantitative performance data for this compound is scarce in publicly available literature, its classification as a fungal metabolite with antimicrobial properties positions it as a subject of interest for further investigation. This guide provides a framework for its potential evaluation by comparing its likely target areas with the performance of industry-standard drugs such as Amphotericin B (antifungal) and Vancomycin and Penicillin (antibacterial).

Data Presentation: Performance Benchmarks

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for industry-standard antifungal and antibacterial drugs against common pathogens. These values serve as a benchmark against which the performance of novel compounds like this compound can be assessed. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[1]

Table 1: Antifungal Performance Benchmark

Antifungal AgentTarget OrganismMIC Range (µg/mL)
Amphotericin BAspergillus fumigatus1[2]
Amphotericin BAspergillus flavus1[2]
Amphotericin BAspergillus terreus1 - 3.37[2][3]
Amphotericin BAspergillus spp.>2 (for some resistant isolates)[4]

Table 2: Antibacterial Performance Benchmark

Antibacterial AgentTarget OrganismMIC Range (µg/mL)
VancomycinStaphylococcus aureus (MRSA)≤1 - 2[5][6][7]
PenicillinStaphylococcus aureus (susceptible)≤0.125[8][9]
PenicillinStaphylococcus aureus (resistant)>0.125[8][9]

Experimental Protocols

The data presented for the industry-standard drugs are typically determined using standardized methodologies established by organizations like the Clinical and Laboratory Standards Institute (CLSI). These protocols are crucial for ensuring the reproducibility and comparability of results.

Broth Microdilution Method (for MIC Determination)

This is a common laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under controlled conditions (e.g., temperature, time) to allow for microbial growth.

  • Observation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

Logical Relationship for Antimicrobial Drug Evaluation

The following diagram illustrates the general logical workflow for evaluating a new antimicrobial compound like this compound.

A Compound Discovery (e.g., this compound from fungus) B In Vitro Screening (Antimicrobial Activity Spectrum) A->B C Quantitative Analysis (MIC Determination) B->C D Benchmarking (Comparison with Industry Standards) C->D E Further Development (Preclinical & Clinical Trials) D->E

Evaluation workflow for a new antimicrobial compound.
Hypothetical Signaling Pathway Inhibition

While the specific mechanism of action for this compound is not well-documented, many antimicrobial agents function by inhibiting critical signaling pathways in the target pathogen. The diagram below represents a hypothetical signaling pathway that could be a target for an antifungal agent.

cluster_cell_wall Fungal Cell Wall Synthesis cluster_this compound Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Cell_Wall Cell Wall Integrity Glucan->Cell_Wall This compound This compound This compound->Glucan_Synthase Inhibition

Hypothetical inhibition of fungal cell wall synthesis.
Experimental Workflow for MIC Determination

The following diagram outlines the key steps in a typical broth microdilution experiment to determine the Minimum Inhibitory Concentration (MIC).

A Prepare Serial Dilutions of this compound B Inoculate with Standardized Microbial Suspension A->B C Incubate at Optimal Growth Temperature B->C D Visually Assess for Growth Inhibition C->D E Determine MIC (Lowest concentration with no growth) D->E

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound, as a fungal metabolite, represents a potential source for a novel antimicrobial agent. However, a significant gap in the scientific literature exists regarding its performance and mechanism of action. To properly evaluate its potential, further in vitro studies are necessary to determine its antimicrobial spectrum and MIC values against a broad range of clinically relevant pathogens. The data and protocols provided in this guide for industry-standard drugs offer a foundational benchmark for these future investigations. The successful characterization of this compound's efficacy will be the first step in a long-term research and development process.

References

Safety Operating Guide

Proper Disposal of Lepiochlorin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of Lepiochlorin, a chemical with significant potential hazards, is a critical aspect of laboratory safety and environmental protection. Adherence to proper disposal protocols is essential for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste.

I. Understanding the Hazards of this compound

Before handling this compound, it is crucial to be fully aware of its associated hazards. Safety Data Sheets (SDS) for similar hazardous compounds indicate that this compound is likely to be highly flammable, toxic if swallowed or inhaled, toxic in contact with skin, and capable of causing severe skin burns and eye damage. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.

Key Hazard Statements:

  • Highly flammable liquid and vapor.

  • Fatal if swallowed or if inhaled.

  • Toxic in contact with skin.

  • Causes severe skin burns and eye damage.

  • Suspected of causing cancer.

  • Very toxic to aquatic life with long-lasting effects.

II. Quantitative Data Summary

PropertyValueSource
Melting Point/Range-87 °C / -125 °F
Boiling Point/Range53 °C / 127 °F
Density0.839 g/cm³ (at 25 °C / 77 °F)
Partition Coefficient (n-octanol/water)log Pow: -0.01

III. Experimental Protocol for Safe Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with institutional and local regulations.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • Flame-retardant lab coat

    • Closed-toe shoes

    • Respiratory protection (as determined by a risk assessment)

  • Designated hazardous waste container (clearly labeled)

  • Secondary containment for the waste container

  • Spill kit for flammable and corrosive chemicals

Procedure:

  • Preparation and Segregation:

    • Ensure all PPE is worn correctly before handling this compound waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes should never be mixed.[1]

    • Separate liquid waste from solid waste contaminated with this compound.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with this compound.

    • The waste container must be kept securely closed except when adding waste.[2]

    • Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[2]

    • Ensure the exterior of the waste container is clean and free of contamination.[2]

  • Labeling:

    • Affix a completed hazardous waste label to the container before adding any waste.[2] The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., Flammable, Toxic, Corrosive)

      • The accumulation start date

      • The name of the principal investigator or lab supervisor

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • Store the container within secondary containment to prevent spills from spreading.[1]

    • Store in a cool, dry place away from heat, sparks, open flames, and other ignition sources.

    • Do not store more than 10 gallons of hazardous waste in your lab at any one time.[1]

  • Disposal:

    • Arrange for the disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound by pouring it down the drain or discarding it in the regular trash.[1] Evaporation is not an acceptable method of disposal.[1]

    • For disposal of empty containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[1] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]

IV. Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to handle it, use a spill kit appropriate for flammable and corrosive liquids.

    • For large spills, contact your institution's emergency response team immediately.[3]

  • In case of contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

    • Inhalation: Move the person to fresh air. If breathing has stopped, apply artificial respiration. Call a physician immediately.[3]

    • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3][4]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Lepiochlorin_Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol A Wear Appropriate PPE B Segregate this compound Waste A->B C Use Designated Waste Container B->C D Affix Hazardous Waste Label C->D E Store in Secondary Containment D->E F Store in a Cool, Ventilated Area E->F G Contact EHS for Pickup F->G H Dispose via Approved Facility G->H I Spill or Exposure Occurs J Follow Emergency Procedures I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Lepiochlorin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Lepiochlorin was not located. This guide is based on established safety protocols for handling potentially hazardous chlorinated organic compounds and should be used as a foundational resource. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before handling any new chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Change gloves immediately if contaminated.
Eyes/Face Safety goggles and face shieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.
Body Laboratory coatA flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned completely.
Respiratory RespiratorWork in a certified chemical fume hood. If the potential for inhalation exists despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is essential to prevent accidents and exposure.

Experimental Protocol for Handling:

  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3] All necessary PPE should be donned correctly.

  • Ventilation: All handling of this compound, including weighing and dilutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Containment: Use secondary containment (e.g., a tray) for all containers of this compound to contain any potential spills.

  • Transfer: When transferring this compound, use appropriate tools such as a chemical-resistant spatula for solids or a calibrated pipette for liquids. Avoid creating dust or aerosols.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all work surfaces and equipment.

Storage Plan:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.[2][5]

  • Store in a locked cabinet to restrict access to authorized personnel only.[2][3]

Emergency and Disposal Procedures

Immediate and appropriate action during an emergency is critical. Proper disposal prevents environmental contamination.

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan:

  • Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and a description of its hazards (e.g., Toxic, Flammable).

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7][8] Do not pour this compound down the drain.[5]

This compound Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_response Response cluster_final_steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess SmallSpill Small & Manageable Spill? Assess->SmallSpill Cleanup Contain & Clean Up Spill (Use Spill Kit) SmallSpill->Cleanup Yes EHS Contact EHS for Large Spill SmallSpill->EHS No Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose EHS->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.